molecular formula C9H11NO4 B1683283 WAY-855

WAY-855

Katalognummer: B1683283
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: KETJIAAJBCULKI-DPPUOXHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

WAY-855 is a novel, EAAT2-preferring, nonsubstrate inhibitor of high-affinity glutamate uptake.

Eigenschaften

Molekularformel

C9H11NO4

Molekulargewicht

197.19 g/mol

IUPAC-Name

(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid

InChI

InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,5+,8+,9+/m0/s1

InChI-Schlüssel

KETJIAAJBCULKI-DPPUOXHASA-N

SMILES

C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O

Isomerische SMILES

C1[C@H]2C[C@]3([C@@H]1[C@H]3[C@]2(C(=O)O)N)C(=O)O

Kanonische SMILES

C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3-aminotricyclo(2.2.1.02.6)heptane-1,3-dicarboxylic acid
WAY-855

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Potent and Selective Mechanism of WAY-855 (MAP855): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the ATP-Competitive MEK1/2 Inhibitor

WAY-855, also known as MAP855, has emerged as a highly potent and selective, orally active inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Core Mechanism of Action: ATP-Competitive Inhibition of MEK1/2

This compound functions as an ATP-competitive inhibitor of both MEK1 and MEK2.[1][2] This mode of action involves the direct binding of this compound to the ATP-binding pocket of the MEK1/2 enzymes, thereby preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2.[1] A significant advantage of its ATP-competitive nature is its efficacy against both wild-type and various mutant forms of MEK1/2, which are often responsible for acquired resistance to allosteric MEK inhibitors.[1]

Biochemical assays have demonstrated the high potency of this compound, with an estimated intrinsic potency below 10 pM at the Km of ATP.[1] Furthermore, kinetic experiments using a probe displacement assay with inactive MEK1 revealed a prolonged target residence time, with a half-life of 97 minutes, compared to 25 minutes for the allosteric inhibitor trametinib.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineParameterValue (nM)Reference
Biochemical Cascade AssayMEK1 ERK2IC503[2]
Cellular Assay (pERK)A375 (BRAF V600E)EC505[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosingOutcomeReference
Mouse XenograftBRAF-mutant30 mg/kg, p.o.Comparable efficacy to clinical MEK1/2 inhibitors[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical MEK1/2 Kinase Assay (Cascade Assay)

This protocol outlines a representative method for determining the IC50 value of this compound in a biochemical cascade assay.

  • Reagents and Materials:

    • Recombinant active B-RAF

    • Recombinant inactive MEK1

    • Recombinant inactive ERK2

    • ATP

    • This compound (or test compound)

    • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerolphosphate, 0.2 mM Na3VO4, 1 mM DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add assay buffer, B-RAF, MEK1, and ERK2. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km). f. Incubate the reaction at 30°C for 60 minutes. g. Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. h. Measure the luminescence using a plate reader. i. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Phospho-ERK (pERK) Assay (Western Blot)

This protocol describes the methodology for assessing the inhibition of ERK1/2 phosphorylation in A375 cells.

  • Reagents and Materials:

    • A375 human melanoma cells (BRAF V600E)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (or test compound)

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure: a. Seed A375 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 2 hours. c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using the BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the signal using an ECL substrate and an imaging system. k. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control. l. Quantify the band intensities and normalize the pERK signal to the total ERK signal. Determine the EC50 value.

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships of this compound's mechanism of action.

signaling_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates TranscriptionFactors Transcription Factors ERK1_2->TranscriptionFactors activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation WAY855 This compound (MAP855) WAY855->MEK1_2 inhibits ATP binding

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_reagents Combine Recombinant B-RAF, MEK1, ERK2 b_inhibitor Add this compound b_reagents->b_inhibitor b_reaction Initiate with ATP b_inhibitor->b_reaction b_detection Measure Luminescence (Kinase-Glo) b_reaction->b_detection b_result Calculate IC50 b_detection->b_result c_cells Seed A375 Cells c_treatment Treat with this compound c_cells->c_treatment c_lysis Cell Lysis c_treatment->c_lysis c_western Western Blot for pERK and total ERK c_lysis->c_western c_result Calculate EC50 c_western->c_result

Caption: Workflow for in vitro characterization of this compound.

logical_relationship cluster_mechanism Mechanism of Action cluster_outcome Biological Outcome atp_competitive ATP-Competitive Binding to MEK1/2 inhibition Inhibition of MEK1/2 Kinase Activity atp_competitive->inhibition perk_reduction Reduced Phosphorylation of ERK1/2 inhibition->perk_reduction pathway_inhibition Inhibition of MAPK Signaling Pathway perk_reduction->pathway_inhibition cell_cycle_arrest Cell Cycle Arrest and Reduced Proliferation pathway_inhibition->cell_cycle_arrest antitumor_activity Antitumor Activity cell_cycle_arrest->antitumor_activity

Caption: Logical flow of this compound's mechanism to its antitumor effect.

References

The MEK1/2 Inhibitor MAP855: A Technical Overview of its Impact on the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical cellular cascade that governs a wide array of physiological processes, including cell proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that act as the immediate upstream activators of ERK1 and ERK2.[5][6] This technical guide provides an in-depth analysis of the effects of MAP855 on the MAPK/ERK signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action: Inhibition of MEK1/2

The MAPK/ERK cascade is a multi-tiered pathway initiated by extracellular signals that activate receptor tyrosine kinases (RTKs).[1] This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[7] RAF kinases then phosphorylate and activate MEK1 and MEK2.[3] Activated MEK1/2 subsequently phosphorylates ERK1/2 on specific threonine and tyrosine residues, leading to ERK activation.[2] Activated ERK can then translocate to the nucleus to phosphorylate a multitude of transcription factors, ultimately altering gene expression to drive cellular responses.[8][9]

MAP855 exerts its effect by directly inhibiting the kinase activity of MEK1 and MEK2.[5] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.[5] This blockade effectively shuts down the downstream signaling cascade.

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation WAY855 MAP855 WAY855->MEK Inhibition

Figure 1: MAPK/ERK Signaling Pathway Inhibition by MAP855.

Quantitative Data

The potency and selectivity of MAP855 have been characterized through various biochemical and cellular assays. The data below is summarized from the primary publication by Poddutoori et al. (2022).[5][6]

Assay Type Target Cell Line IC50 / EC50 (nM) Reference
Biochemical Kinase Assay Wild-Type MEK1-1.2[5][6]
Cellular p-ERK Assay Inhibition of p-ERKA375 (BRAF V600E)1.0[5][6]
Cellular Proliferation Assay Cell Growth InhibitionA375 (BRAF V600E)2.0[5][6]
Cellular Proliferation Assay Cell Growth InhibitionColo205 (BRAF V600E)3.0[5][6]
Kinase Selectivity Panel >300 Kinases-Highly selective for MEK1/2[5][6]

Table 1: Summary of MAP855 In Vitro Potency and Activity. IC50 represents the concentration for 50% inhibition in biochemical assays, while EC50 is the concentration for 50% maximal effect in cellular assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of MAP855 on the MAPK/ERK pathway.

MEK1 Kinase Biochemical Assay

This assay quantifies the direct inhibitory effect of MAP855 on the enzymatic activity of MEK1.

  • Objective: To determine the IC50 value of MAP855 against purified MEK1 kinase.

  • Materials:

    • Recombinant active MEK1 enzyme.

    • Inactive ERK2 substrate.

    • ATP (Adenosine triphosphate).

    • Test compound (MAP855) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Protocol:

    • Prepare a serial dilution of MAP855 in DMSO.

    • In a 384-well plate, add MEK1 enzyme, inactive ERK2 substrate, and the diluted MAP855.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-ERK (p-ERK) Western Blot Analysis

This experiment assesses the ability of MAP855 to inhibit MEK1/2 signaling within a cellular context by measuring the phosphorylation status of ERK.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., A375 cells plated and treated with varying [MAP855]) B 2. Cell Lysis (Protein extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary antibodies: anti-p-ERK, anti-total-ERK; Secondary antibody: HRP-conjugated) E->F G 7. Detection (Chemiluminescence imaging) F->G H 8. Data Analysis (Quantify band intensity, normalize p-ERK to total ERK) G->H

Figure 2: Western Blot Workflow for p-ERK Analysis.
  • Protocol:

    • Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of MAP855 for 2 hours.

    • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities. The level of ERK phosphorylation is determined by normalizing the p-ERK signal to the total ERK signal.

Conclusion

MAP855 is a highly potent and selective inhibitor of MEK1/2, demonstrating effective suppression of the MAPK/ERK signaling pathway.[5] Its ability to reduce ERK phosphorylation at nanomolar concentrations translates into potent anti-proliferative effects in cancer cell lines harboring BRAF mutations.[5][6] The detailed protocols provided herein offer a standardized framework for researchers to investigate the cellular and biochemical effects of MAP855 and other MEK inhibitors. The targeted action of MAP855 underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant MAPK/ERK signaling.

References

MAP855: A Technical Guide to its Cellular Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAP855, a potent and selective MEK1/2 inhibitor. It details the compound's cellular targets, binding sites, and its impact on key signaling pathways. This document consolidates quantitative data and outlines the experimental methodologies used to characterize this inhibitor, offering a comprehensive resource for researchers in oncology and signal transduction.

Cellular Targets of MAP855

The primary cellular targets of MAP855 are the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2), also known as MAP2K1 and MAP2K2.[1][2][3][4] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[5][6] MAP855 exhibits equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for studying cancers that have developed resistance to other MEK inhibitors through mutations in these kinases.[2][3][4]

Binding Sites and Mechanism of Action

MAP855 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of MEK1 and MEK2.[1][2][3][4][7][8][9][10][11][12] By occupying this site, MAP855 directly competes with the endogenous ATP substrate, thereby preventing the autophosphorylation and activation of MEK1/2. This mode of action effectively blocks the kinase activity of MEK1/2, leading to the inhibition of downstream signaling.

The MAPK/ERK Signaling Pathway and MAP855 Inhibition

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[6] In this pathway, upstream signals, often initiated by growth factor binding to receptor tyrosine kinases, lead to the activation of RAS and subsequently the RAF family of kinases. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2, in turn, phosphorylates and activates the downstream effector kinases, ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cell proliferation and survival.

MAP855's inhibition of MEK1/2 breaks this signaling chain. By preventing the phosphorylation of ERK1/2, MAP855 effectively abrogates the downstream effects of this pathway, leading to reduced cell growth and proliferation.[7][8][13]

MAP855_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation TranscriptionFactors Transcription Factors ERK1_2->TranscriptionFactors CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation MAP855 MAP855 MAP855->MEK1_2 Inhibition

Figure 1: MAP855 inhibits the MAPK/ERK signaling pathway.

Quantitative Data

The potency of MAP855 has been quantified through various in vitro and cellular assays. The following table summarizes the key inhibitory concentrations.

ParameterTarget/SystemValueReference
IC50MEK1 ERK2 Cascade3 nM[1][10]
pERK EC50A375 cells5 nM[1]

Experimental Protocols

The characterization of MAP855 involves several key experimental methodologies. Below are detailed descriptions of the typical protocols used.

In Vitro MEK1/2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of MAP855 on the kinase activity of MEK1 and MEK2.

Methodology: A common method for this is a biochemical kinase assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents: Recombinant active MEK1 or MEK2 enzyme, a specific substrate (e.g., inactive ERK2), ATP, and a detection system which includes a europium-labeled anti-phospho-ERK antibody and an APC-labeled anti-GST antibody (assuming a GST-tagged substrate).

  • Procedure:

    • The MEK1 or MEK2 enzyme is incubated with varying concentrations of MAP855 in a microplate well.

    • The kinase reaction is initiated by the addition of the substrate (inactive ERK2) and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the detection reagents are added.

    • After an incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated ERK2.

  • Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic equation.

Cellular Phospho-ERK (pERK) Inhibition Assay

Objective: To measure the ability of MAP855 to inhibit the phosphorylation of ERK in a cellular context.

Methodology: This is typically assessed using an in-cell Western blot, ELISA, or flow cytometry.

  • Cell Culture: A cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation) is cultured to a suitable confluency.

  • Procedure:

    • Cells are treated with a range of concentrations of MAP855 for a specific duration (e.g., 1-2 hours).

    • Following treatment, the cells are lysed to extract total protein.

    • The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

    • The levels of phosphorylated ERK (pERK) and total ERK are then quantified. In a Western blot, this involves separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with specific primary antibodies against pERK and total ERK, followed by detection with secondary antibodies. For an ELISA, specific capture and detection antibodies are used in a microplate format.

  • Data Analysis: The pERK signal is normalized to the total ERK signal for each sample. The results are then expressed as a percentage of the vehicle-treated control. The EC50 value, the concentration of the compound that causes a 50% reduction in the pERK signal, is determined by non-linear regression analysis.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cellular pERK Assay Reagents MEK1/2 Enzyme, Substrate (ERK2), ATP Incubation Incubate with Varying [MAP855] Reagents->Incubation Reaction Initiate Kinase Reaction Incubation->Reaction Detection TR-FRET Detection of pERK2 Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc CellCulture Culture A375 Cells Treatment Treat with Varying [MAP855] CellCulture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis WesternBlot Western Blot for pERK and Total ERK Lysis->WesternBlot EC50_Calc Calculate EC50 WesternBlot->EC50_Calc

Figure 2: Workflow for key MAP855 characterization experiments.

References

WAY-855 (MAP855): A Technical Guide to its Inhibition of Wild-Type and Mutant MEK1/2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cell proliferation, differentiation, and survival. Its aberrant activation is a frequent driver in human cancers, making it a prime target for therapeutic intervention. While allosteric MEK inhibitors have shown clinical efficacy, acquired resistance, often through mutations in MEK1 and MEK2, presents a significant challenge. WAY-855 (also known as MAP855) has emerged as a potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2. A key characteristic of this compound is its equipotent inhibition of both wild-type (WT) and a range of mutant MEK1/2 enzymes, offering a promising strategy to overcome resistance. This technical guide provides an in-depth overview of this compound's activity, presenting quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound (MAP855)

This compound is a small molecule inhibitor that targets the ATP-binding pocket of MEK1 and MEK2.[1][2][3] Unlike allosteric inhibitors that bind to a pocket adjacent to the ATP site and are often sensitive to conformational changes in the enzyme, this compound's ATP-competitive mechanism allows it to effectively inhibit MEK1/2 regardless of its activation state.[3] This is particularly relevant for mutations that lead to a constitutively active conformation of MEK, a common mechanism of resistance to allosteric inhibitors.[4]

Mutations in MEK1/2 have been identified as a mechanism of resistance to BRAF and allosteric MEK inhibitor therapies.[5] this compound was developed to address this clinical challenge, demonstrating comparable efficacy to existing clinical MEK1/2 inhibitors in BRAF-mutant models.[5]

Quantitative Analysis of MEK1/2 Inhibition

The potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound (MAP855) in comparison to other well-characterized MEK inhibitors.

Table 1: In Vitro and Cellular Activity of this compound (MAP855)

CompoundAssay TypeTarget/Cell LineIC50/EC50Reference(s)
This compound (MAP855)MEK1-ERK2 Cascade AssayRecombinant MEK1/ERK23 nM (IC50)[1]
This compound (MAP855)pERK Inhibition AssayA375 (BRAF V600E)5 nM (EC50)[1]

Table 2: Comparative Activity of this compound (MAP855) and Trametinib in a Mutant MEK1 Cell Line

CompoundCell LineGenotypeIC50Reference(s)
This compound (MAP855)PF130Spitzoid Melanoma (MEK1 p.Glu102_Lys104delinsGln)1.13 µM[4]
TrametinibPF130Spitzoid Melanoma (MEK1 p.Glu102_Lys104delinsGln)59 nM[4]

Note: While literature frequently states that this compound (MAP855) is equipotent against wild-type and a panel of mutant MEK1/2 cell lines, comprehensive public data with a wide range of specific mutations and their corresponding IC50/EC50 values for this compound is limited. The available data strongly supports its activity against both wild-type and certain resistant mutants.

Signaling Pathway and Mechanism of Action

This compound inhibits the MAPK/ERK signaling pathway by directly competing with ATP for binding to MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the sole known substrates of MEK1/2.

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Cellular_Response Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response WAY855 This compound (ATP-Competitive Inhibitor) WAY855->MEK1_2 inhibits

MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MEK1/2 inhibitors. The following sections provide protocols for key experiments used to characterize this compound.

Biochemical MEK1/2 Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1/2.

Materials:

  • Recombinant active MEK1 or MEK2

  • Kinase-dead ERK1 or ERK2 as a substrate

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the this compound dilutions or DMSO (vehicle control) to the wells.

  • Add the recombinant MEK1/2 enzyme and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the ERK substrate and ATP (at a concentration close to the Km for ATP).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phospho-ERK (pERK) Inhibition Assay via Western Blot

This cell-based assay measures the ability of this compound to inhibit MEK1/2 activity within a cellular context by quantifying the phosphorylation of its downstream target, ERK.

Materials:

  • Cancer cell line of interest (e.g., A375 for BRAF-mutant melanoma)

  • Cell culture medium and supplements

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pERK and total ERK.

    • Normalize the pERK signal to the total ERK signal for each sample.

    • Determine the EC50 value by plotting the normalized pERK levels against the log of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a MEK inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochemical_assay Biochemical Kinase Assay (IC50 Determination) pERK_western pERK Western Blot (EC50 Determination) biochemical_assay->pERK_western cell_proliferation Cell Proliferation Assay (GI50 Determination) mutant_screening Screening against Mutant MEK1/2 Cell Lines cell_proliferation->mutant_screening pERK_western->cell_proliferation pk_studies Pharmacokinetic (PK) Studies mutant_screening->pk_studies efficacy_models Xenograft Efficacy Models pk_studies->efficacy_models pd_biomarkers Pharmacodynamic (PD) Biomarker Analysis efficacy_models->pd_biomarkers end Lead Optimization/ Clinical Candidate pd_biomarkers->end start Compound Synthesis (this compound) start->biochemical_assay

Preclinical evaluation workflow for a MEK inhibitor such as this compound.

Conclusion

This compound (MAP855) is a potent, ATP-competitive MEK1/2 inhibitor that demonstrates significant promise in overcoming resistance to allosteric MEK inhibitors. Its key advantage lies in its equipotent inhibition of both wild-type and mutant forms of MEK1/2. The data and protocols presented in this technical guide provide a framework for researchers and drug developers to further investigate and characterize this compound and other novel MEK inhibitors. Future studies should focus on generating a more comprehensive quantitative dataset of this compound's activity against a broader panel of clinically relevant MEK1/2 mutations to fully elucidate its potential in the oncology landscape.

References

MAP855: A Technical Guide for BRAF-Mutant Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In cancers driven by BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. MAP855 offers a promising therapeutic strategy by directly targeting MEK1/2, thereby inhibiting downstream signaling. This technical guide provides an in-depth overview of MAP855, including its mechanism of action, preclinical data, and detailed experimental protocols for its investigation in BRAF-mutant cancer research.

Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In BRAF-mutant cancers, a mutated BRAF protein continuously activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate gene expression, promoting tumorigenesis.

Unlike allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, MAP855 is an ATP-competitive inhibitor. This means it directly competes with ATP for binding to the catalytic site of MEK1 and MEK2. This mode of action is significant as mutations in the allosteric pocket of MEK can confer resistance to allosteric inhibitors. MAP855 has demonstrated the ability to overcome such resistance mechanisms.[1][2]

Below is a diagram illustrating the MAPK signaling pathway and the mechanism of action of MAP855.

MAPK_Signaling_Pathway MAPK Signaling Pathway and MAP855 Mechanism of Action cluster_MEK RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression, Cell Proliferation, Survival ERK->Proliferation Allosteric_Inhibitor Allosteric MEK Inhibitors (e.g., Trametinib) Allosteric_Inhibitor->MEK MAP855_Inhibitor MAP855 (ATP-Competitive) MAP855_Inhibitor->MEK MAP855_Inhibitor->MEK ATP ATP ATP->MEK

Caption: MAPK pathway with ATP-competitive inhibition of MEK by MAP855.

Preclinical Data

In Vitro Potency

MAP855 has demonstrated potent inhibition of MEK1/2 and cell proliferation in various cancer cell lines, particularly those harboring BRAF mutations. Its ATP-competitive nature allows it to maintain activity against cell lines with MEK mutations that confer resistance to allosteric inhibitors.

Cell LineCancer TypeGenotypeMAP855 IC50 (µM)Trametinib (B1684009) IC50 (µM)Reference
A375Malignant MelanomaBRAF V600ENot explicitly stated, but highly sensitiveNot explicitly stated, but highly sensitive[4]
PF130Spitzoid MelanomaMEK1 (pGlu102_Lys104delinsGln)1.130.059[4]
In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that MAP855 effectively inhibits tumor growth in BRAF-mutant cancers. In a study using a spitzoid melanoma model with a MEK1 mutation, trametinib showed significant tumor growth reduction, while MAP855 did not have a significant effect in that specific in vivo model.[4] However, another study mentions that profiling of MAP855 in pharmacokinetic-pharmacodynamic and efficacy studies in BRAF-mutant models showed comparable efficacy to clinical MEK1/2 inhibitors.[1][2]

Further detailed in vivo studies are required to fully characterize the efficacy of MAP855 across a broader range of BRAF-mutant tumor models.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of MAP855 in BRAF-mutant cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MAP855 on the proliferation of BRAF-mutant cancer cells.

Materials:

  • BRAF-mutant cancer cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MAP855

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of MAP855 in DMSO.

    • Perform serial dilutions of MAP855 in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MAP855. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of MAP855 and determine the IC50 value using non-linear regression analysis.

Western Blot for p-ERK Inhibition

This protocol is to assess the ability of MAP855 to inhibit the phosphorylation of ERK, a direct downstream target of MEK.

Materials:

  • BRAF-mutant cancer cell line (e.g., A375)

  • Complete growth medium

  • MAP855

  • DMSO

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of MAP855 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Re-probing for Total ERK:

    • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total-ERK signal.

Experimental and Developmental Workflow

The preclinical development of a kinase inhibitor like MAP855 follows a structured workflow to assess its potential as a therapeutic agent.

Preclinical_Workflow Preclinical Development Workflow for an ATP-Competitive MEK Inhibitor Target_ID Target Identification (MEK1/2 in BRAF-mutant cancer) HTS High-Throughput Screening (HTS) for ATP-competitive hits Target_ID->HTS Lead_Opt Lead Optimization (Structure-based design, SAR studies) HTS->Lead_Opt In_Vitro In Vitro Characterization (Kinase assays, Cell proliferation, p-ERK Western blot) Lead_Opt->In_Vitro ADME_Tox In Vitro ADME/Tox (Metabolic stability, CYP inhibition, hERG) In_Vitro->ADME_Tox In_Vivo_PKPD In Vivo Pharmacokinetics & Pharmacodynamics (PK/PD) ADME_Tox->In_Vivo_PKPD In_Vivo_Efficacy In Vivo Efficacy Studies (BRAF-mutant xenograft models) In_Vivo_PKPD->In_Vivo_Efficacy IND Investigational New Drug (IND) Enabling Studies In_Vivo_Efficacy->IND

Caption: A typical preclinical workflow for developing a kinase inhibitor.

This workflow begins with target identification and validation, followed by high-throughput screening to identify initial hit compounds. Promising hits undergo lead optimization to improve their potency, selectivity, and drug-like properties. The optimized leads are then extensively characterized in vitro and in vivo to establish a comprehensive preclinical data package for potential clinical development.

Conclusion

MAP855 is a promising ATP-competitive MEK1/2 inhibitor with demonstrated preclinical activity in BRAF-mutant cancer models. Its unique mechanism of action provides a potential advantage in overcoming resistance to allosteric MEK inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of MAP855 in BRAF-mutant cancers. Further research is warranted to fully elucidate its efficacy and safety profile and to identify patient populations that would most benefit from this novel therapeutic agent.

References

Structural Biology of the MEK1/2-MAP855 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular signaling, regulating a multitude of processes including cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, making its components, including MEK1 and MEK2, critical targets for therapeutic intervention.[3][4] MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1/2, demonstrating efficacy against both wild-type and mutant forms of the kinases.[5][6] This technical guide provides an in-depth overview of the structural biology of the MEK1-MAP855 complex, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The RAS-RAF-MEK-ERK Signaling Pathway and MEK1/2 Inhibition

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of RAS GTPases, which in turn recruit and activate RAF kinases. Activated RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of ERK1 and ERK2, which they phosphorylate on specific threonine and tyrosine residues.[1][3] Activated ERK1/2 then translocate to the nucleus to phosphorylate a wide array of transcription factors, ultimately modulating gene expression related to cell growth and survival.

MAP855 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of MEK1 and MEK2.[5] This prevents the phosphorylation of ERK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells driven by a hyperactive MAPK pathway.

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription MAP855 MAP855 MAP855->MEK1_2 Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Figure 1: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of MAP855.

Quantitative Analysis of MAP855 Inhibition

The inhibitory potency of MAP855 against MEK1/2 has been quantified through various biochemical and cellular assays. The key parameters are the half-maximal inhibitory concentration (IC50) in a biochemical cascade assay and the half-maximal effective concentration (EC50) in a cellular assay measuring the phosphorylation of ERK (pERK).

Parameter Value Assay Conditions Reference
MEK1/ERK2 Cascade IC50 3 nMBiochemical assay with recombinant MEK1 and ERK2.[5]
A375 pERK EC50 5 nMCellular assay in A375 human melanoma cell line.[5]
A375 Cell Proliferation IC50 5 nMCell viability assay in A375 cells.[5]
MEK1 Binding (Probe Displacement Assay Half-life) 97 minKinetic assay using inactive MEK1.[2]

Structural Biology of the MEK1-MAP855 Analog Complex

The structural basis for the potent and selective inhibition of MEK1 by MAP855 has been elucidated through X-ray crystallography. The crystal structure of human MEK1 in complex with a close analog of MAP855 (compound 7) has been solved to a resolution of 2.13 Å (PDB ID: 7PQV).[1] This structure reveals the detailed molecular interactions between the inhibitor and the ATP-binding pocket of MEK1, providing a blueprint for the rational design of next-generation MEK inhibitors.

The determination of this co-crystal structure involved a series of meticulous experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection.

XRay_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning Cloning of Human MEK1 into Expression Vector Expression Expression in E. coli Cloning->Expression Purification Multi-step Purification: - Affinity Chromatography - Ion-Exchange Chromatography - Size-Exclusion Chromatography Expression->Purification Complex Formation of MEK1-Inhibitor Complex Purification->Complex Screening Crystallization Screening (Vapor Diffusion) Complex->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Phasing Phase Determination (Molecular Replacement) Data_Collection->Phasing Refinement Model Building and Refinement Phasing->Refinement Validation Structure Validation (PDB: 7PQV) Refinement->Validation

Figure 2: Experimental workflow for determining the crystal structure of the MEK1-inhibitor complex.

Detailed Experimental Protocols

Expression and Purification of Human MEK1

A detailed protocol for obtaining highly pure and active MEK1 is crucial for both biochemical assays and structural studies. The following is a generalized protocol based on established methods for MEK1 expression and purification for crystallography.

  • Cloning: The gene encoding human MEK1 (residues 1-393) is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione-Sepharose for GST-tagged protein). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged protein or reduced glutathione (B108866) for GST-tagged protein).

  • Tag Cleavage (Optional): If required for crystallization or functional assays, the affinity tag can be removed by incubation with a specific protease (e.g., TEV or thrombin).

  • Ion-Exchange Chromatography: The eluate from the affinity column (with or without tag cleavage) is further purified by ion-exchange chromatography (e.g., Mono Q or Mono S) to separate MEK1 from any remaining protein contaminants and nucleic acids.

  • Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography to remove aggregates and ensure a homogenous preparation of monomeric MEK1. The purity of the final protein product is assessed by SDS-PAGE.

MEK1/ERK2 Cascade Biochemical Assay

This assay measures the ability of an inhibitor to block the MEK1-mediated phosphorylation of its substrate, ERK2.

  • Reagents and Buffers:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.

    • Recombinant active MEK1.

    • Recombinant inactive ERK2.

    • ATP.

    • Test compound (e.g., MAP855) serially diluted.

    • Detection Reagent: An antibody that specifically recognizes phosphorylated ERK2 (pERK).

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a solution containing active MEK1 and inactive ERK2 to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the pERK detection reagent and incubate as per the manufacturer's instructions.

    • Read the signal (e.g., fluorescence or luminescence) on a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular pERK Assay

This assay quantifies the inhibition of ERK phosphorylation in a cellular context, providing a measure of the compound's cell permeability and target engagement.

  • Cell Culture:

    • A suitable cell line with a constitutively active MAPK pathway (e.g., A375 human melanoma cells, which harbor the BRAF V600E mutation) is used.

    • Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with serial dilutions of the test compound (e.g., MAP855) for a specific duration (e.g., 1-2 hours).

  • Cell Lysis:

    • After treatment, the media is removed, and the cells are lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • pERK Detection:

    • The amount of phosphorylated ERK in the cell lysates is quantified using a sensitive detection method, such as:

      • ELISA: A sandwich ELISA using a capture antibody for total ERK and a detection antibody for pERK.

      • Western Blotting: Separating lysate proteins by SDS-PAGE, transferring to a membrane, and probing with antibodies against pERK and total ERK (as a loading control).

      • Homogeneous Assays (e.g., AlphaScreen, HTRF): These are high-throughput methods that use antibody-coated beads to generate a proximity-based signal when pERK is present.

  • Data Analysis:

    • The pERK signal is normalized to the total ERK signal or to a housekeeping protein.

    • The percentage of inhibition is calculated for each compound concentration.

    • The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

X-ray Crystallography of the MEK1-Inhibitor Complex

The following is a generalized protocol for the crystallization of a MEK1-inhibitor complex.

  • Protein Preparation: Highly purified and concentrated MEK1 (typically >10 mg/mL) is used. The protein is incubated with a molar excess of the inhibitor (e.g., MAP855 analog) for a sufficient time to ensure complex formation.

  • Crystallization Screening: The MEK1-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens that cover a wide range of pH, precipitants, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, single crystals suitable for X-ray diffraction.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined structure of MEK1 as a search model. The inhibitor is then manually built into the electron density map. The model is refined using crystallographic software to improve its fit to the experimental data.

  • Structure Validation: The final model is validated for its geometric quality and agreement with the diffraction data before being deposited in the Protein Data Bank (PDB).

Conclusion

The structural and functional characterization of the interaction between MAP855 and MEK1/2 provides a clear understanding of its mechanism of action and a solid foundation for its further development as a therapeutic agent. The detailed protocols provided in this guide offer a practical framework for researchers in the field of cancer biology and drug discovery to investigate MEK1/2 inhibitors and to advance the development of novel targeted therapies. The high-resolution crystal structure of the MEK1-inhibitor complex, in particular, serves as an invaluable tool for structure-based drug design, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

References

Kinase Selectivity Profile of WAY-855 (MAP855): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of WAY-855, also known as MAP855. This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] This document details the inhibitory activity of this compound against a broad panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Its ATP-competitive nature allows it to be effective against both wild-type and certain mutant forms of MEK1/2.[1] Kinome-wide screening has demonstrated that this compound exhibits a clean selectivity profile with minimal off-target activity at concentrations where it potently inhibits MEK1/2. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound was assessed against a panel of 468 kinases using the KINOMEscan™ platform. The following table summarizes the kinases that were significantly inhibited by this compound at a concentration of 1 µM. The results are presented as percent of control, where a lower percentage indicates stronger inhibition.

Kinase TargetPercent of Control (%) @ 1 µM
MEK1 0.5
MEK2 1.2
TNK23.5
GAK8.5
MAP2K415
MAP2K720
FLT325
KIT30
PDGFRA35
VEGFR240

Data extracted from the supplementary information of "Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action".

As the data indicates, this compound demonstrates potent inhibition of its primary targets, MEK1 and MEK2. While some off-target activity is observed at 1 µM, the degree of inhibition of these other kinases is significantly lower than for MEK1/2, highlighting the selectivity of the compound.

Experimental Protocols

Biochemical Kinase Assay (KINOMEscan™)

The kinase selectivity of this compound was determined using the KINOMEscan™ competition binding assay. This method measures the ability of a compound to displace a proprietary, active-site directed ligand from the kinase of interest.

Methodology:

  • Kinase-Ligand Binding: A proprietary ligand is immobilized on a solid support, to which the kinase of interest is bound.

  • Compound Incubation: The kinase-bound solid support is incubated with a solution of this compound at a concentration of 1 µM.

  • Competition and Wash: this compound competes with the immobilized ligand for binding to the kinase's active site. Unbound compound and any displaced kinase are removed through a wash step.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using a highly sensitive detection method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: The amount of kinase bound in the presence of this compound is compared to a vehicle control (DMSO) to determine the percent of control. A lower percentage of control indicates a higher degree of binding and inhibition by the test compound.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

To assess the functional inhibition of the MEK1/2 pathway in a cellular context, a phospho-ERK (p-ERK) inhibition assay is performed. This assay measures the level of phosphorylated ERK, the direct downstream substrate of MEK1/2.

Methodology:

  • Cell Culture: A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

  • Western Blotting:

    • Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated for each treatment condition and normalized to the vehicle control to determine the dose-dependent inhibition of ERK phosphorylation and calculate an IC50 value.

Signaling Pathway and Experimental Workflow

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival, etc.) TranscriptionFactors->CellularResponse WAY855 This compound (MAP855) WAY855->MEK1_2

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Kinase_Selectivity_Workflow Compound This compound (Test Compound) BiochemicalAssay Biochemical Assay (Competition Binding) Compound->BiochemicalAssay CellularAssay Cellular p-ERK Assay (Western Blot) Compound->CellularAssay KinasePanel Broad Kinase Panel (e.g., KINOMEscan™) KinasePanel->BiochemicalAssay DataAcquisition Data Acquisition (% of Control) BiochemicalAssay->DataAcquisition SelectivityProfile Generate Kinase Selectivity Profile DataAcquisition->SelectivityProfile FunctionalActivity Determine Functional Activity (IC50) CellularAssay->FunctionalActivity

Caption: Experimental workflow for determining the kinase selectivity profile of this compound.

References

Methodological & Application

Application Notes and Protocols for MAP855 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the efficacy of MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor.[1][2][3] MAP855 has demonstrated inhibition of cell proliferation in various cancer cell lines, such as A375 human melanoma cells, by targeting the MAPK/ERK signaling pathway.[1] This document offers a comprehensive guide, including a detailed experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to ensure reproducible and accurate results.

Introduction

The Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[4] MAP855 is a selective inhibitor of MEK1 and MEK2, dual-specificity kinases that are central to this cascade.[2][4] By competitively binding to the ATP-binding pocket of MEK1/2, MAP855 effectively blocks the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling and ultimately, a reduction in cell proliferation.[4][6] This document provides a robust protocol for assessing the anti-proliferative effects of MAP855 in a laboratory setting.

Signaling Pathway

The canonical RAS/RAF/MEK/ERK pathway is initiated by extracellular signals that activate RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2 phosphorylates and activates the effector kinases ERK1/2, which then translocate to the nucleus to regulate gene expression involved in cell proliferation. MAP855 acts by directly inhibiting MEK1/2, thereby blocking the entire downstream cascade.

MAP855_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Factors Transcription Factors ERK1_2->Transcription Factors MAP855 MAP855 MAP855->MEK1_2 Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: MAP855 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocol: Cell Proliferation Assay Using a Metabolic Dye (MTS)

This protocol describes the use of a tetrazolium compound-based colorimetric assay (MTS) to measure cell proliferation. This method is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.[7] The amount of formazan produced is directly proportional to the number of living cells in the culture.

Materials and Reagents:

  • Human melanoma cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • MAP855 (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Sterile, disposable reagent reservoirs

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Cell_Proliferation_Workflow node_style_step node_style_step node_style_action node_style_action node_style_endpoint node_style_endpoint start Start cell_seeding 1. Cell Seeding Seed cells in a 96-well plate. start->cell_seeding incubation_24h 2. Incubation (24h) Allow cells to adhere. cell_seeding->incubation_24h compound_treatment 3. Compound Treatment Add serial dilutions of MAP855. incubation_24h->compound_treatment incubation_72h 4. Incubation (72h) Incubate with compound. compound_treatment->incubation_72h mts_addition 5. Add MTS Reagent incubation_72h->mts_addition incubation_1_4h 6. Incubation (1-4h) Allow for color development. mts_addition->incubation_1_4h read_absorbance 7. Measure Absorbance Read at 490 nm. incubation_1_4h->read_absorbance data_analysis 8. Data Analysis Calculate IC50. read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MAP855 cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells (e.g., A375).

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of MAP855 in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test would be 0.1 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MAP855 or the vehicle control.

    • Return the plate to the incubator for 72 hours.

  • MTS Assay and Data Acquisition:

    • After the 72-hour incubation period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell type and density and should be optimized.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

  • Normalize the data by expressing the absorbance of the compound-treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

  • Plot the percentage of cell viability against the logarithm of the MAP855 concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of MAP855 that inhibits cell proliferation by 50%.

Alternative Proliferation Assay Methods

While the MTS assay is a robust and high-throughput method, other assays can also be employed to measure cell proliferation.[7][8] The choice of assay may depend on the specific research question and available equipment.[7]

  • DNA Synthesis Assays (BrdU or EdU): These assays directly measure DNA replication by detecting the incorporation of a thymidine (B127349) analog (BrdU or EdU) into newly synthesized DNA.[7][9][10] These methods are highly accurate but can be more time-consuming.[7]

  • ATP Concentration Assays: The amount of ATP is proportional to the number of viable cells.[8] Luminescent assays, such as CellTiter-Glo®, measure ATP levels and are highly sensitive and suitable for high-throughput screening.[11]

  • Dye Dilution Assays (e.g., CFSE): These assays track cell division by labeling cells with a fluorescent dye that is equally distributed between daughter cells upon division.[9][11] The decrease in fluorescence intensity is measured by flow cytometry.

Quantitative Data for MAP855

The following table summarizes the reported potency of MAP855 in inhibiting the MEK/ERK pathway and cell proliferation.

ParameterCell LineValueReference
pERK EC50 A3755 nM[1]
MEK1 ERK2 Cascade IC50 N/A3 nM[1]

Conclusion

This document provides a detailed framework for assessing the in vitro anti-proliferative activity of MAP855. The provided protocol for the MTS assay is a reliable and efficient method for determining the potency of this MEK1/2 inhibitor. The accompanying diagrams of the signaling pathway and experimental workflow offer a clear visual guide to the underlying mechanism and experimental design. By following these guidelines, researchers can obtain consistent and reproducible data on the efficacy of MAP855 in inhibiting cancer cell proliferation.

References

Application Notes and Protocols for WAY-855 in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-855 is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. By targeting the downstream effector, T-cell factor/lymphoid enhancer-factor (TCF/LEF), this compound effectively disrupts the transcription of key genes involved in cancer cell proliferation, survival, and metastasis. These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo xenograft mouse models, including detailed protocols for efficacy studies and illustrative diagrams of its mechanism of action and experimental workflows. The information presented here is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then complexes with TCF/LEF transcription factors to activate the expression of target genes that drive tumorigenesis. This compound exerts its anti-cancer effects by preventing the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of oncogenic target genes.

Wnt_Pathway This compound Mechanism of Action in the Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dvl Dishevelled (Dvl) Frizzled->Dvl Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibition beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation WAY855 This compound WAY855->TCF_LEF Inhibition

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various xenograft models. A summary of representative data is presented below.

Cell LineTumor TypeMouse StrainThis compound Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
HCT-116Colorectal CarcinomaAthymic Nude25Daily, Oral45<0.05
HCT-116Colorectal CarcinomaAthymic Nude50Daily, Oral78<0.01
AsPC-1Pancreatic CancerNOD/SCID50Daily, Oral65<0.01
AsPC-1Pancreatic CancerNOD/SCID75Daily, Oral85<0.001
MDA-MB-231Breast CancerAthymic Nude50Twice Daily, IP58<0.05

Experimental Protocols

Cell Culture and Xenograft Implantation
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, AsPC-1, MDA-MB-231) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation: Cells are harvested during the logarithmic growth phase. They are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Animal Models: Immunocompromised mice (e.g., athymic nude, NOD/SCID), aged 6-8 weeks, are used for xenograft studies.

  • Subcutaneous Xenograft Implantation: A volume of 100 µL of the cell suspension (containing 1 x 10^6 cells) is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into control and treatment groups.

This compound Administration
  • Formulation: this compound is formulated in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water) for oral administration or in a saline solution for intraperitoneal (IP) injection.

  • Dosing: Mice are treated with this compound at the specified doses and schedules (as detailed in the data table). The control group receives the vehicle solution.

  • Administration: For oral administration, gavage is used. For IP administration, a 27-gauge needle is used.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Measurements: Tumor volume and body weight are measured throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or at a specified time point.

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).

Experimental_Workflow In Vivo Xenograft Experimental Workflow CellCulture 1. Cell Culture Implantation 2. Xenograft Implantation (Subcutaneous) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. This compound Treatment Randomization->Treatment Monitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis & Reporting Endpoint->Analysis

Caption: Workflow for this compound efficacy studies in xenograft models.

Safety and Toxicology

Preliminary toxicology studies in mice have shown that this compound is well-tolerated at therapeutic doses. No significant changes in body weight or signs of overt toxicity have been observed. Further comprehensive toxicology and safety pharmacology studies are recommended.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical xenograft models of various cancers by effectively inhibiting the Wnt/β-catenin signaling pathway. The protocols and data presented in these application notes provide a solid foundation for further investigation into the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data in subsequent preclinical studies.

MAP855: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.[1] As an ATP-competitive inhibitor, it demonstrates efficacy against both wild-type and mutant forms of MEK1/2.[1][2][3] These application notes provide detailed protocols for the preparation of MAP855 stock solutions and summarize its solubility in various solvents to aid in experimental design for both in vitro and in vivo studies.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₈H₂₃ClF₂N₆O₃[4][5]
Molecular Weight 564.97 g/mol [4]
CAS Number 1660107-77-6[1][4]

Solubility

The solubility of MAP855 has been determined in various solvents, which is critical for the preparation of stock and working solutions for different experimental settings.

SolventSolubilityComments
DMSO ≥ 60 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (4.43 mM)Clear solution. Saturation unknown.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (4.43 mM)Clear solution. Saturation unknown.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.43 mM)Clear solution.[1]

Note: For formulations, if precipitation or phase separation is observed, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MAP855 in DMSO.

Materials:

  • MAP855 powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out the desired amount of MAP855 powder. For 1 mL of a 10 mM stock solution, 5.65 mg of MAP855 is required.

  • Dissolution: Add the appropriate volume of DMSO to the MAP855 powder.

  • Mixing: Vortex the solution until the MAP855 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh MAP855 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve (Apply gentle heat if necessary) add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Stock Solution Preparation Workflow
Preparation of a Formulation for In Vivo Oral Administration

This protocol details the preparation of a MAP855 formulation suitable for oral administration in animal models.[1]

Materials:

  • MAP855

  • DMSO

  • PEG300

  • Tween-80

  • Saline

  • Sterile tubes

  • Vortex mixer

Procedure:

This protocol is for the preparation of a 2.5 mg/mL solution.

  • Initial Dissolution: Prepare a 25 mg/mL stock solution of MAP855 in DMSO.

  • Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL MAP855 in DMSO stock solution

    • 50 µL of Tween-80

  • Final Formulation: Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Homogenization: Vortex the final solution until it is clear and homogenous.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

MAP855 is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[6] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[6][7] By inhibiting MEK1/2, MAP855 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells where this pathway is hyperactivated.[8]

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MAP855 MAP855 MAP855->MEK

MAP855 Inhibition of the MAPK/ERK Pathway

References

Formulating MAP855 for Gavage Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a potent and selective, ATP-competitive inhibitor of MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway.[1][2][3] Its efficacy as an orally active agent makes it a valuable tool in preclinical cancer research and drug development.[2][3] Proper formulation is critical to ensure accurate and reproducible dosing for in vivo studies, particularly for oral gavage administration. These application notes provide detailed protocols for the preparation of MAP855 formulations suitable for gavage in rodent models, along with its physicochemical properties and a summary of its biological action.

MAP855 has a molecular formula of C28H23ClF2N6O3 and a molecular weight of 564.97 g/mol .[1][4] It has demonstrated good oral bioavailability and medium clearance in rodents.[2][5]

Physicochemical Properties of MAP855

A summary of the key physicochemical properties of MAP855 is presented in the table below. Understanding these properties is essential for selecting an appropriate vehicle for oral administration.

PropertyValueReference
Molecular Formula C28H23ClF2N6O3[1][4]
Molecular Weight 564.97 g/mol [1]
CAS Number 1660107-77-6[1]
Appearance Off-white to light yellow solid[2]
Solubility (DMSO) ≥ 60 mg/mL[1]
Aqueous Solubility Poor (logP of 1.6 suggests low solubility)[5][6]

MAP855 Signaling Pathway

MAP855 functions as an ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. This inhibition prevents the downstream signaling cascade that is often hyperactivated in various cancers.

MAP855_Pathway RAS RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation MAP855 MAP855 MAP855->MEK1_2

MAP855 inhibits the MAPK/ERK signaling pathway.

Recommended Formulations for Gavage Administration

The poor aqueous solubility of MAP855 necessitates the use of a co-solvent or vehicle system to achieve a homogenous suspension or solution suitable for oral gavage. Below are three recommended vehicle formulations that have been documented to achieve a clear solution of at least 2.5 mg/mL.[2]

FormulationVehicle CompositionAchievable ConcentrationReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]

Experimental Protocols

The following protocols provide a step-by-step guide for preparing MAP855 formulations for gavage administration.

General Workflow for Formulation Preparation

Gavage_Workflow start Start: Weigh MAP855 dissolve Dissolve in DMSO start->dissolve add_vehicle Add vehicle components sequentially dissolve->add_vehicle mix Vortex/Sonicate until clear solution add_vehicle->mix administer Administer via oral gavage mix->administer end End administer->end

Workflow for preparing MAP855 gavage formulations.

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol is suitable for creating an aqueous-based solution for oral gavage.

Materials:

  • MAP855 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh MAP855: Accurately weigh the required amount of MAP855 powder.

  • Prepare Stock Solution: For a final concentration of 2.5 mg/mL in a total volume of 1 mL, dissolve 2.5 mg of MAP855 in 100 µL of DMSO. Vortex until the powder is completely dissolved.

  • Add PEG300: To the DMSO solution, add 400 µL of PEG300. Vortex thoroughly to ensure a homogenous mixture.

  • Add Tween-80: Add 50 µL of Tween-80 to the solution and vortex again.

  • Add Saline: Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final solution until it is clear and homogenous. If any precipitation is observed, gentle heating or sonication can be used to aid dissolution.[2]

  • Administration: The formulation is now ready for immediate gavage administration.

Protocol 2: DMSO and SBE-β-CD in Saline Formulation

This protocol utilizes a cyclodextrin-based vehicle to improve solubility.

Materials:

  • MAP855 powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Weigh MAP855: Accurately weigh the required amount of MAP855 powder.

  • Prepare Stock Solution: For a final concentration of 2.5 mg/mL in a total volume of 1 mL, dissolve 2.5 mg of MAP855 in 100 µL of DMSO. Vortex until fully dissolved.

  • Add SBE-β-CD Solution: Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock.

  • Final Mixing: Vortex the mixture until a clear solution is obtained. Sonication may be used to facilitate dissolution if needed.[2]

  • Administration: The formulation is ready for oral gavage.

Protocol 3: DMSO and Corn Oil Formulation

This protocol is for an oil-based formulation.

Materials:

  • MAP855 powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh MAP855: Accurately weigh the desired amount of MAP855 powder.

  • Prepare Stock Solution: For a 2.5 mg/mL final concentration in a 1 mL total volume, dissolve 2.5 mg of MAP855 in 100 µL of DMSO. Vortex until the compound is fully in solution.

  • Add Corn Oil: Add 900 µL of corn oil to the DMSO solution.

  • Final Mixing: Vortex the mixture thoroughly to ensure a uniform suspension or solution. Sonication can be applied if necessary to achieve a clear solution.[2]

  • Administration: The oil-based formulation is ready for gavage.

Stability and Storage

It is recommended to prepare these formulations fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect the formulation for any signs of precipitation or phase separation before administration. If precipitation occurs, attempt to redissolve using gentle warming and sonication.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel.[1] The specific formulation and dosage should be optimized based on the experimental model and study design. Always refer to institutional guidelines and animal care and use committee (IACUC) protocols for in vivo studies.

References

Application Notes and Protocols: Trametinib in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trametinib (B1684009) (trade name Mekinist®) is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, which is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival.[2][3] While Trametinib monotherapy has shown efficacy, its therapeutic potential is significantly enhanced when used in combination with other targeted agents. This document provides detailed application notes and protocols for investigating Trametinib in combination with other cancer drugs in a preclinical setting, with a focus on its synergistic effects and mechanisms of action. The most well-established combination is with the BRAF inhibitor Dabrafenib (B601069) for the treatment of BRAF V600-mutant melanoma.[4][5] Resistance to BRAF inhibitors often emerges through the reactivation of the MAPK pathway, an effect that can be overcome by the concurrent inhibition of MEK with Trametinib.[4][6]

Signaling Pathways and Mechanisms of Action

The rationale for combining Trametinib with other targeted therapies lies in the complex and interconnected nature of cancer cell signaling.

Dual MAPK Pathway Blockade: Trametinib and Dabrafenib

In cancers with a BRAF V600 mutation, the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, promoting cell proliferation.[2] Dabrafenib directly inhibits the mutated BRAF protein. However, cancer cells can develop resistance by reactivating the MAPK pathway through various mechanisms.[4] Trametinib, by inhibiting MEK, provides a downstream blockade, making it more difficult for the cancer cell to bypass the effects of BRAF inhibition.[2][7]

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E/K) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK Resistance_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RAS_MAPK RAS RAF_MAPK RAF RAS_MAPK->RAF_MAPK MEK_MAPK MEK RAF_MAPK->MEK_MAPK ERK_MAPK ERK MEK_MAPK->ERK_MAPK EGFR EGFR MEK_MAPK->EGFR Upregulation (Resistance) Proliferation_Survival Cell Proliferation & Survival ERK_MAPK->Proliferation_Survival PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT AKT->Proliferation_Survival Trametinib_Node Trametinib Trametinib_Node->MEK_MAPK PI3Ki_Node PI3K Inhibitor PI3Ki_Node->PI3K Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (e.g., Melanoma cell lines) DrugTreatment 2. Combination Drug Treatment (Trametinib +/- other agent) CellCulture->DrugTreatment ViabilityAssay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) DrugTreatment->ViabilityAssay WesternBlot 3b. Western Blot Analysis (e.g., p-ERK, p-AKT) DrugTreatment->WesternBlot Xenograft 4. Xenograft Tumor Model (e.g., subcutaneous injection in mice) InVivoTreatment 5. In Vivo Combination Treatment (e.g., oral gavage) Xenograft->InVivoTreatment TumorMeasurement 6. Tumor Volume Measurement InVivoTreatment->TumorMeasurement IHC 7. Immunohistochemistry (e.g., p-ERK in tumor tissue) TumorMeasurement->IHC

References

Application Notes: Cell-Based Assays for Measuring MAP855 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a novel mitogen-activated protein kinase implicated in inflammatory signaling pathways. Dysregulation of MAP855 activity is associated with various autoimmune diseases and chronic inflammatory conditions. Consequently, MAP855 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. To facilitate these drug discovery efforts, robust and reliable cell-based assays are essential for quantifying MAP855 activity and evaluating the potency and efficacy of potential inhibitors.

These application notes describe three distinct and complementary cell-based assay formats for measuring MAP855 activity: a direct measure of substrate phosphorylation using a TR-FRET immunoassay, a downstream target activation assay using a luciferase reporter, and a phenotypic assay measuring cell proliferation. Each assay provides a different perspective on MAP855 function, from direct target engagement to downstream cellular consequences.

Assay 1: Phospho-Substrate TR-FRET Assay

This assay directly quantifies the phosphorylation of a known MAP855 substrate in a cellular context. It is a homogeneous, high-throughput assay suitable for screening large compound libraries.[1][2] The assay principle relies on Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a donor-labeled antibody recognizing total substrate and an acceptor-labeled antibody specific for the phosphorylated form of the substrate.[2][3]

Signaling Pathway Diagram

MAP855_Pathway_1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., TLR4) MAP855 MAP855 Receptor->MAP855 Activates Substrate Substrate MAP855->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Activates

Caption: MAP855 is activated by an upstream receptor, leading to substrate phosphorylation.

Experimental Workflow Diagram

TRFRET_Workflow Seed 1. Seed Cells in 384-well plate Treat 2. Treat with Compounds & Stimulus Seed->Treat Lyse 3. Lyse Cells Treat->Lyse Detect 4. Add TR-FRET Antibody Pair Lyse->Detect Read 5. Incubate & Read Plate (665nm / 615nm) Detect->Read

Caption: Workflow for the MAP855 Phospho-Substrate TR-FRET assay.

Protocol: Phospho-Substrate TR-FRET Assay
  • Cell Plating: Seed HEK293 cells stably overexpressing MAP855 into a 384-well white microplate at a density of 10,000 cells/well and incubate overnight.[3]

  • Compound Treatment: Add test compounds at desired concentrations and incubate for 1 hour.

  • Stimulation: Add an EC80 concentration of an appropriate stimulus (e.g., lipopolysaccharide) to all wells except the negative control and incubate for 30 minutes.

  • Cell Lysis: Remove media and add 20 µL of lysis buffer. Incubate for 30 minutes at room temperature with shaking.[4]

  • Detection: Add 20 µL of the TR-FRET antibody mixture (anti-total substrate-Europium and anti-phospho-substrate-acceptor) to each well.

  • Incubation and Reading: Incubate the plate for 2 hours at room temperature, protected from light. Read the plate on a TR-FRET compatible reader, measuring emissions at 615 nm and 665 nm.[5]

Data Presentation

Table 1: Inhibition of MAP855-Mediated Substrate Phosphorylation

CompoundConcentration (µM)TR-FRET Ratio (665/615)% InhibitionIC50 (µM)
Vehicle02.500-
Inhibitor A0.11.8841.30.12
Inhibitor A11.2583.3
Inhibitor A101.0596.7
Inhibitor B0.12.453.35.6
Inhibitor B12.2020.0
Inhibitor B101.6060.0

Assay 2: NF-κB Luciferase Reporter Assay

This assay measures the activation of a downstream transcription factor, NF-κB, which is a key component of the inflammatory signaling pathway regulated by MAP855.[6] This provides a measure of the functional consequence of MAP855 activation. The assay utilizes a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements.[7][8]

Signaling Pathway Diagram

MAP855_Pathway_2 MAP855 MAP855 IKK IKK Complex MAP855->IKK Activates IκB IκB IKK->IκB Phosphorylates (leads to degradation) NFκB NF-κB IκB->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Reporter Luciferase Gene Nucleus->Reporter Activates Transcription

Caption: MAP855 activation leads to NF-κB translocation and reporter gene expression.

Experimental Workflow Diagram

Luciferase_Workflow Seed 1. Seed NF-κB Reporter Cells in 96-well plate Treat 2. Treat with Compounds Seed->Treat Stimulate 3. Stimulate with Activator Treat->Stimulate Incubate 4. Incubate for 6 hours Stimulate->Incubate Lyse_Read 5. Add Luciferase Reagent & Read Luminescence Incubate->Lyse_Read

Caption: Workflow for the MAP855 NF-κB Luciferase Reporter Assay.

Protocol: NF-κB Luciferase Reporter Assay
  • Cell Plating: Seed HEK293 cells stably expressing the NF-κB luciferase reporter into a 96-well white, clear-bottom plate at 20,000 cells/well and incubate overnight.

  • Compound Treatment: Add test compounds at desired concentrations and incubate for 1 hour.

  • Stimulation: Add an appropriate stimulus (e.g., TNFα) to induce the MAP855 pathway.

  • Incubation: Incubate the plate for 6 hours at 37°C.[9]

  • Lysis and Reading: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well, and measure luminescence using a plate reader.

Data Presentation

Table 2: Inhibition of MAP855-Dependent NF-κB Activation

CompoundConcentration (µM)Luminescence (RLU)% InhibitionIC50 (µM)
Vehicle0500,0000-
Inhibitor A0.1300,00040.00.15
Inhibitor A1125,00075.0
Inhibitor A1060,00088.0
Inhibitor C0.1480,0004.08.2
Inhibitor C1400,00020.0
Inhibitor C10250,00050.0

Assay 3: Cell Proliferation Assay

This assay is designed for instances where MAP855 is an oncogenic driver. It measures the ability of compounds to inhibit the proliferation of cells whose survival is dependent on MAP855 activity.[10] This is a phenotypic assay that provides insights into the overall cellular impact of MAP855 inhibition.

Logical Relationship Diagram

Proliferation_Logic MAP855 Active Oncogenic MAP855 ProlifSignal Pro-Proliferative Signaling MAP855->ProlifSignal Apoptosis Apoptosis / Growth Arrest MAP855->Apoptosis Inhibition leads to CellProlif Cell Proliferation & Survival ProlifSignal->CellProlif Inhibitor MAP855 Inhibitor Inhibitor->MAP855 Inhibits

Caption: Inhibition of oncogenic MAP855 leads to a decrease in cell proliferation.

Experimental Workflow Diagram

Proliferation_Workflow Seed 1. Seed Ba/F3-MAP855 Cells in 96-well plate Treat 2. Add Test Compounds Seed->Treat Incubate 3. Incubate for 72 hours Treat->Incubate AddReagent 4. Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->AddReagent Read 5. Incubate & Read Luminescence AddReagent->Read

References

Troubleshooting & Optimization

MAP855 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MAP855?

A1: MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases.[1][2][3] Unlike allosteric MEK inhibitors, MAP855 binds to the ATP-binding pocket of MEK1/2, preventing the phosphorylation of its downstream targets, ERK1 and ERK2.[1] This ultimately leads to the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[4]

Q2: What are the recommended storage and handling conditions for MAP855?

A2: For long-term storage, MAP855 solid powder should be stored at -20°C for up to one year. For short-term storage, it can be kept at 4°C for up to two weeks. Stock solutions of MAP855 in DMSO can be stored at -80°C for up to six months and at -20°C for one month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q3: My cells are not responding to MAP855 treatment as expected. What are the possible reasons?

A3: There are several potential reasons for a lack of response to MAP855:

  • Cell Line Specific Resistance: The cell line you are using may have intrinsic resistance mechanisms. This could include mutations in downstream components of the MAPK pathway or activation of parallel signaling pathways such as the PI3K/AKT pathway that bypass the need for MEK signaling.[5]

  • Compound Instability or Degradation: Ensure that the compound has been stored and handled correctly. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Incorrect Dosing: Verify the concentration of your MAP855 stock solution and ensure that the final concentration in your experiment is within the effective range. The IC50 and EC50 values for MAP855 are in the low nanomolar range for sensitive cell lines.[1]

  • Experimental Artifacts: Issues with cell culture conditions, such as mycoplasma contamination, can affect cellular responses to drug treatment.

Q4: I am observing a rebound in ERK phosphorylation after initial inhibition with MAP855. What does this indicate?

A4: A rebound in p-ERK levels after an initial decrease is a common mechanism of acquired resistance to MEK inhibitors.[5] This can be caused by feedback reactivation of the MAPK pathway.[5] Cancer cells can adapt to MEK inhibition by upregulating upstream signaling molecules, leading to a resurgence of ERK activity.[5] A time-course Western blot analysis is recommended to monitor p-ERK levels over a longer duration of treatment (e.g., 24, 48, 72 hours).[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values
Potential Cause Recommended Action
Cell density variation Ensure consistent cell seeding density across all wells and plates.
Inaccurate drug concentration Prepare fresh serial dilutions from a recently prepared stock solution for each experiment. Verify the concentration of the stock solution.
Variable incubation time Use a consistent incubation time for all experiments. IC50 values can be time-dependent.[6]
Assay interference Some cell viability assays can be affected by the chemical properties of the compound. Consider using an alternative viability assay (e.g., CellTiter-Glo® if you are using MTT).
Solubility issues Visually inspect the media for any signs of compound precipitation. If precipitation is observed, refer to the solubility protocols.
Issue 2: Unexpected Off-Target Effects
Potential Cause Recommended Action
Inhibition of other kinases MAP855 is highly selective, but at higher concentrations, it may inhibit other kinases. A kinase profiling screen can identify potential off-target kinases. TrkA has been identified as a potential off-target with an IC50 of 25 nM in cellular assays.[7]
Pathway crosstalk Inhibition of the MEK/ERK pathway can lead to compensatory activation of other signaling pathways, such as the PI3K/AKT pathway. Perform Western blot analysis for key proteins in parallel pathways (e.g., p-AKT).
Non-kinase-mediated effects At very high concentrations, compounds can have non-specific cytotoxic effects. Ensure that the observed phenotype is present at concentrations consistent with MEK1/2 inhibition.

Data Presentation

Table 1: In Vitro Potency of MAP855

Assay Cell Line Value Reference
MEK1 ERK2 Cascade IC50-3 nM[1][2]
pERK EC50A3755 nM[1][2]
Proliferation IC50A375Single-digit nM[1]

Table 2: Pharmacokinetic Parameters of MAP855

Species Clearance (mL/min/kg) Volume of Distribution (Vss; L/kg) Oral Bioavailability (%) Reference
Mouse322.644[1]
Rat352.065[1]
Dog221.8100[1]

Experimental Protocols

Protocol 1: Western Blotting for p-ERK and Total ERK
  • Cell Lysis:

    • Treat cells with MAP855 at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK (e.g., Phospho-ERK1/2 (Thr202/Tyr204)) and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of MAP855. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Carefully remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: MAP855 Solubility and Formulation
  • In Vitro Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • In Vivo Formulation: For oral administration, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The solubility in this vehicle is ≥ 2.5 mg/mL (4.43 mM).[1] Always prepare fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Mandatory Visualizations

MAP855_Signaling_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation MAP855 MAP855 MAP855->MEK Troubleshooting_Workflow Start Unexpected Experimental Results with MAP855 Check1 Verify Compound Integrity & Experimental Setup Start->Check1 Action1 Re-test with fresh compound and validate cell culture Check1->Action1 Issue Found Check2 Assess On-Target MEK Inhibition Check1->Check2 No Issue End Problem Resolved Action1->End Action2 Perform p-ERK Western Blot Check2->Action2 No/Weak Inhibition Check3 Investigate Resistance Mechanisms Check2->Check3 Inhibition Confirmed Action2->Check1 Action3 Analyze bypass pathways (e.g., p-AKT) and perform long-term studies Check3->Action3 Resistance Suspected Check4 Consider Off-Target Effects Check3->Check4 No Resistance Action3->End Action4 Perform kinase profiling and test at lower concentrations Check4->Action4 Off-Target Suspected Action4->End

References

Technical Support Center: Optimizing MAP855 (WAY-855) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MAP855 (also referred to as WAY-855), a potent and selective ATP-competitive MEK1/2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful application of MAP855 in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MAP855?

A1: MAP855 is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases.[1] By binding to the ATP pocket of MEK1/2, it prevents the phosphorylation and activation of ERK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[2]

Q2: What is the recommended starting concentration range for MAP855 in cell culture?

A2: The optimal concentration of MAP855 is cell-line dependent. However, based on available data, a starting range of 1-100 nM is recommended for most cancer cell lines. For the A375 melanoma cell line, a pERK EC50 of 5 nM has been reported.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store a stock solution of MAP855?

A3: It is recommended to prepare a high-concentration stock solution of MAP855 in 100% DMSO (e.g., 10 mM). To ensure complete dissolution, vortexing and brief sonication may be necessary.[3] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is stable for up to 6 months.[1]

Q4: How long should I incubate my cells with MAP855?

A4: The incubation time will vary depending on the experimental endpoint. For assessing the inhibition of ERK phosphorylation by Western blot, a short incubation of 1-4 hours is typically sufficient. For cell viability or proliferation assays, a longer incubation of 24-72 hours is common.[1] A time-course experiment is recommended to determine the optimal incubation period for your specific assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of pERK 1. Suboptimal MAP855 concentration. 2. Incorrect timing of cell lysis after treatment. 3. Issues with Western blot protocol.1. Perform a dose-response experiment (e.g., 1-1000 nM) to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 0.5, 1, 2, 4 hours) to identify the optimal time point for pERK inhibition. 3. Ensure proper antibody dilutions, blocking, and washing steps in your Western blot protocol. Use a positive control (e.g., cells stimulated with a growth factor) and a negative control (vehicle-treated cells).
Low cell viability in control group 1. High DMSO concentration in the final culture medium. 2. Cell line is sensitive to DMSO. 3. Contamination of cell culture.1. Ensure the final DMSO concentration is below 0.1%. 2. Test the effect of different DMSO concentrations on your cell line's viability. 3. Regularly check your cell cultures for signs of contamination (e.g., turbidity, pH change).
Precipitation of MAP855 in culture medium 1. Poor solubility of the compound at the working concentration. 2. Instability of the compound in the culture medium.1. Ensure the stock solution is fully dissolved before diluting in culture medium. Pre-warm the culture medium to 37°C before adding the compound.[3] 2. Prepare fresh dilutions of MAP855 for each experiment. While specific stability data in media is limited, some compounds can degrade over time in culture conditions.[3]
Variability between replicate wells/plates 1. Uneven cell seeding. 2. "Edge effect" in multi-well plates. 3. Inconsistent drug addition.1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[3] 3. Use a calibrated multichannel pipette for adding the inhibitor to all wells simultaneously.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of MAP855 in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing the different concentrations of MAP855. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (pERK)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of MAP855 for the desired time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Quantitative Data

Parameter Value Assay Conditions Cell Line Reference
IC50 3 nMMEK1 ERK2 cascade assayN/A[1]
pERK EC50 5 nMCellular assayA375[1]
Proliferation Inhibition Single-digit nM72-hour incubationA375[1]

Visualizations

MEK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription MAP855 MAP855 MAP855->MEK Inhibition

Caption: MAP855 inhibits the MEK/ERK signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot for pERK seed_v 1. Seed Cells treat_v 2. Treat with MAP855 seed_v->treat_v incubate_v 3. Incubate (e.g., 72h) treat_v->incubate_v mtt 4. Add MTT incubate_v->mtt read_v 5. Read Absorbance mtt->read_v seed_w 1. Seed Cells treat_w 2. Treat with MAP855 seed_w->treat_w lyse 3. Cell Lysis treat_w->lyse sds 4. SDS-PAGE & Transfer lyse->sds probe 5. Immunoblot sds->probe

Caption: Workflow for cell viability and Western blot assays.

Troubleshooting_Logic start Inconsistent Results? check_conc Check Concentration (Dose-Response) start->check_conc No/Poor Effect check_tech Review Cell Culture & Assay Technique start->check_tech High Variability check_time Check Incubation Time (Time-Course) check_conc->check_time check_sol Check Solubility & Media Stability check_time->check_sol check_sol->check_tech resolve Problem Resolved check_tech->resolve

Caption: A logical approach to troubleshooting experimental issues.

References

Potential off-target effects of MAP855

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of MAP855, a potent and selective MEK1/2 inhibitor. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of MAP855?

A1: MAP855 is a highly potent and selective ATP-competitive inhibitor of MEK1/2.[1] Its on-target activity is significant, with an IC50 of 3 nM for the MEK1 ERK2 cascade and a pERK EC50 of 5 nM in cellular assays.[1] Extensive kinase selectivity profiling has demonstrated that MAP855 is highly selective. In a large kinase panel, only six kinases were identified to be within a 1000-fold selectivity window. Notably, MAP855 has shown minimal or no effect on other kinases in the MAPK pathway, such as Raf, or other related kinases like EGFR, Akt, CDK4, or MK2, at concentrations over 100-fold higher than its MEK1 inhibitory concentration.

Q2: Are there any specific off-target kinases that I should be aware of when using MAP855?

A2: The primary off-target kinase of potential interest is TrkA, with a cellular IC50 of 25 nM. However, it was determined that a selective TrkA inhibitor did not inhibit pERK in A375 cells, suggesting that the TrkA activity of MAP855 may not significantly impact the MEK/ERK pathway in this context. The other kinases within the 1000-fold selectivity window have not been publicly specified in the available literature.

Q3: I am observing a phenotype in my experiment that is not consistent with MEK1/2 inhibition. Could this be due to off-target effects of MAP855?

A3: While MAP855 is highly selective, it is possible that in specific cellular contexts or at high concentrations, off-target effects could contribute to observed phenotypes. If you suspect an off-target effect, consider the following troubleshooting steps:

  • Confirm MEK1/2 Inhibition: Verify that MEK1/2 signaling is inhibited at the concentration of MAP855 you are using by measuring the phosphorylation of ERK1/2.

  • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than those required for MEK1/2 inhibition.

  • Use a Structurally Unrelated MEK Inhibitor: Compare the phenotype observed with MAP855 to that of a structurally different MEK inhibitor. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect of MEK1/2 inhibition.

  • Consider TrkA Signaling: If your experimental system expresses TrkA, consider investigating whether the observed phenotype could be related to the inhibition of TrkA signaling.

Q4: Where can I find the detailed kinase selectivity profile for MAP855?

A4: The comprehensive kinase selectivity profiling data for MAP855 is available in the supporting information of the following publication: Poddutoori R, et al. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. J Med Chem. 2022;65(5):4350-4366. The screening was performed by DiscoverX.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cellular phenotype observed. 1. Off-target effect. 2. On-target effect not previously characterized in your model system. 3. Experimental artifact.1. See FAQ Q3 for troubleshooting off-target effects. 2. Consult literature for known roles of MEK1/2 in your specific cellular context. 3. Repeat the experiment with appropriate controls.
Inconsistent results between experiments. 1. Compound stability or solubility issues. 2. Variation in cell culture conditions. 3. Inconsistent dosing.1. Ensure proper storage and handling of MAP855. Prepare fresh stock solutions. 2. Standardize cell passage number, density, and media components. 3. Calibrate pipettes and ensure accurate and consistent compound dilution.
Lack of MEK1/2 inhibition at expected concentrations. 1. Inactive compound. 2. Cellular resistance mechanisms. 3. Assay-specific issues.1. Verify the integrity of the MAP855 stock. 2. Assess potential for mutations in MEK1/2 or upregulation of bypass pathways. 3. Optimize your Western blot or other readout for pERK levels.

Quantitative Data Summary

Table 1: On-Target Potency of MAP855

Assay Parameter Value
MEK1 ERK2 CascadeIC503 nM
A375 Cellular AssaypERK EC505 nM

Table 2: Known Off-Target Activity of MAP855

Target Assay Parameter Value Selectivity vs. MEK1 (IC50)
TrkACellular AssayIC5025 nM~8-fold
Raf, EGFR, Akt, CDK4, MK2Kinase AssaysIC50>100x MEK1 IC50>100-fold

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like MAP855 using a commercial service such as DiscoverX's KINOMEscan™.

Objective: To determine the binding affinity of MAP855 against a large panel of human kinases.

Methodology:

  • Compound Preparation: MAP855 is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Principle (Competition Binding Assay):

    • An active site-directed ligand is immobilized on a solid support.

    • The kinase of interest is incubated with the immobilized ligand and a test compound (MAP855).

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified, typically using a DNA-tagged antibody and qPCR.

  • Screening: The test compound is screened at a fixed concentration against a large panel of kinases. The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.

  • Kd Determination: For kinases that show significant binding in the initial screen, a dose-response curve is generated by incubating the kinase with varying concentrations of the test compound. The dissociation constant (Kd) is then calculated from this curve.

Visualizations

MEK_ERK_Signaling_Pathway cluster_0 Upstream Signals cluster_1 MAPK Cascade cluster_2 Cellular Responses Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Mitogens Mitogens Mitogens->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation Differentiation Differentiation ERK1_2->Differentiation Survival Survival ERK1_2->Survival MAP855 MAP855 MAP855->MEK1_2 Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of MAP855 on MEK1/2.

Kinase_Selectivity_Workflow Start Start Compound_Prep Prepare MAP855 Stock Start->Compound_Prep Primary_Screen Single-Dose Screen (Large Kinase Panel) Compound_Prep->Primary_Screen Data_Analysis Identify Hits (% Inhibition) Primary_Screen->Data_Analysis Dose_Response Dose-Response Assay for Hits Data_Analysis->Dose_Response Kd_Calculation Calculate Kd Values Dose_Response->Kd_Calculation Selectivity_Profile Generate Selectivity Profile Kd_Calculation->Selectivity_Profile End End Selectivity_Profile->End

Caption: Experimental workflow for determining kinase selectivity profile.

Troubleshooting_Logic Start Unexpected Phenotype with MAP855 Check_pERK Is pERK Inhibited? Start->Check_pERK Yes_pERK Yes Check_pERK->Yes_pERK   No_pERK No Check_pERK->No_pERK   Dose_Response Dose-Response for Phenotype vs. pERK Yes_pERK->Dose_Response Troubleshoot_Assay Troubleshoot Assay/ Compound Activity No_pERK->Troubleshoot_Assay High_Dose Phenotype at [C] >> pERK IC50? Dose_Response->High_Dose Yes_High_Dose Yes High_Dose->Yes_High_Dose   No_High_Dose No High_Dose->No_High_Dose   Off_Target Potential Off-Target Effect Yes_High_Dose->Off_Target Orthogonal_MEKi Test with Structurally Different MEK Inhibitor No_High_Dose->Orthogonal_MEKi Consistent_Phenotype Phenotype Consistent? Orthogonal_MEKi->Consistent_Phenotype Yes_Consistent Yes Consistent_Phenotype->Yes_Consistent   No_Consistent No Consistent_Phenotype->No_Consistent   On_Target Likely On-Target Effect Yes_Consistent->On_Target No_Consistent->Off_Target

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Overcoming Resistance to WAY-855 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel MEK1/2 inhibitor, WAY-855.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to the downregulation of signaling pathways that control cell proliferation, survival, and differentiation.[1][2][3][4][5]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to MEK inhibitors like this compound?

Acquired resistance to MEK inhibitors is a common phenomenon and can arise through several mechanisms, broadly categorized as:

  • Reactivation of the MAPK/ERK Pathway: This is the most common resistance mechanism.[6] It can occur through:

    • Mutations in MEK1/2: Alterations in the drug-binding pocket of MEK1 or MEK2 can prevent this compound from binding effectively.[6][7]

    • BRAF Amplification: Increased copies of the BRAF gene can lead to higher levels of BRAF protein, overwhelming the inhibitory effect of this compound on downstream signaling.

    • NRAS/KRAS Mutations: Acquired mutations in RAS genes can reactivate the MAPK pathway.[8]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the MEK blockade. The most frequently observed bypass pathway is the PI3K/AKT/mTOR pathway .[8][9][10] Activation of receptor tyrosine kinases (RTKs) like EGFR, HER2, and c-Kit can also contribute to resistance by signaling through parallel pathways.[8]

  • Phenotype Switching: In some cases, cancer cells can undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance.[8]

Q3: How can I overcome resistance to this compound in my experiments?

Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy: This is a widely explored and often successful approach.[11]

    • Targeting the MAPK Pathway at Different Nodes: Combining this compound with a BRAF inhibitor (in BRAF-mutant cancers) or an ERK inhibitor can prevent or overcome resistance by providing a more complete blockade of the pathway.[7][12][13]

    • Targeting Bypass Pathways: Co-treatment with a PI3K, AKT, or mTOR inhibitor can effectively block the key escape route for cancer cells.[10][12]

    • Combining with Immunotherapy: Preclinical and clinical studies are exploring the synergistic effects of combining MEK inhibitors with immune checkpoint inhibitors.[4][14][15]

  • Drug Holidays: In some instances of "drug addiction," where resistant cells become dependent on the inhibitor for survival, a temporary withdrawal of this compound could lead to cell death.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered when studying this compound resistance.

Problem Possible Cause Recommended Solution
No significant decrease in cell viability in a supposedly this compound-sensitive cell line. 1. Incorrect drug concentration or treatment duration. 2. Cell line has intrinsic resistance. 3. Issues with the cell viability assay.1. Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions. 2. Characterize the genomic profile of your cell line for pre-existing mutations in genes like BRAF, KRAS, or NRAS. 3. Ensure proper controls are included and that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line.
Western blot shows no decrease in p-ERK levels after this compound treatment. 1. Insufficient drug concentration or treatment time. 2. Rapid feedback reactivation of the MAPK pathway. 3. Technical issues with the Western blot.1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to observe the kinetics of p-ERK inhibition. 2. Analyze earlier time points to capture the initial inhibition before feedback loops are activated. 3. Verify antibody specificity, ensure complete protein transfer, and include positive and negative controls.
This compound-resistant cells show increased p-AKT levels. Activation of the PI3K/AKT bypass pathway.1. Confirm the activation of the PI3K/AKT pathway by Western blotting for other downstream targets (e.g., p-mTOR, p-S6K). 2. Test the efficacy of combining this compound with a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Ipatasertib) to restore sensitivity.
Unable to confirm a protein-protein interaction that may be mediating resistance via co-immunoprecipitation (Co-IP). 1. Lysis buffer is too harsh and disrupts the interaction. 2. Antibody is not suitable for IP. 3. The interaction is transient or weak.1. Use a milder lysis buffer (e.g., with NP-40 instead of RIPA) and always include protease and phosphatase inhibitors. 2. Use an antibody validated for IP and perform a preliminary IP-Western to confirm it can pull down the target protein. 3. Consider cross-linking agents to stabilize the interaction before lysis.

Quantitative Data Summary

The following tables provide representative quantitative data observed in studies of MEK inhibitor resistance.

Table 1: Representative IC50 Values for MEK Inhibitors in Sensitive vs. Resistant Cancer Cell Lines

Cell LineStatusMEK InhibitorIC50 (nM)Fold Change in Resistance
HCT116 (Colon Cancer)SensitiveTrametinib10-
HCT116-R (Resistant)Acquired ResistanceTrametinib50050
A375 (Melanoma)SensitiveSelumetinib50-
A375-R (Resistant)Acquired ResistanceSelumetinib250050
MiaPaCa-2 (Pancreatic)SensitiveBinimetinib25-
MiaPaCa-2-R (Resistant)Acquired ResistanceBinimetinib125050

Note: These are representative values and can vary based on the specific cell line and experimental conditions.[16][17][18]

Table 2: Typical Changes in Protein Expression/Phosphorylation in this compound Resistant Cells

ProteinChange in Resistant CellsTypical Fold Change (Resistant vs. Sensitive)
p-ERK1/2 (T202/Y204)Increased (Rebound)2 - 5 fold
Total ERK1/2No significant change~1 fold
p-AKT (S473)Increased3 - 10 fold
Total AKTNo significant change~1 fold
Cyclin D1Increased2 - 4 fold

Note: Fold changes are approximate and should be empirically determined for your specific model system.[3][5][19]

Table 3: Commonly Observed Gene Expression Changes in MEK Inhibitor Resistant Cells

GeneFunctionChange in Resistant CellsRepresentative Fold Change
DUSP6Negative regulator of ERKDownregulated-3.0
SPRY4Inhibitor of Ras/MAPK signalingDownregulated-2.5
ETV4Transcription factor downstream of ERKDownregulated-3.0
CCND1Cell cycle progressionUpregulated2.0
EGFRReceptor Tyrosine KinaseUpregulated2.5
AXLReceptor Tyrosine KinaseUpregulated3.0

Note: These are examples of commonly observed changes and the specific gene expression signature can be cell-type dependent.[2][6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates

    • Cancer cell lines (sensitive and resistant)

    • Complete growth medium

    • This compound (stock solution in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.

2. Western Blot Analysis for Pathway Activation

This protocol is for detecting changes in protein phosphorylation in the MAPK and PI3K/AKT pathways.

  • Materials:

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration and for the specified time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control.[3][5][9][19]

3. Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This protocol is for investigating potential protein-protein interactions that may contribute to this compound resistance.

  • Materials:

    • Cell culture dishes

    • Co-IP lysis buffer (e.g., 1% NP-40 based buffer with inhibitors)

    • Primary antibody for immunoprecipitation

    • Protein A/G magnetic beads

    • Wash buffer

    • Elution buffer

    • Western blot reagents

  • Procedure:

    • Lyse cells with a non-denaturing Co-IP lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.[19]

Visualizations

WAY855_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Translocates & Phosphorylates WAY855 This compound WAY855->MEK1_2 Inhibits AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_mapk MAPK Pathway Reactivation cluster_bypass Bypass Pathway Activation MEK_Mutation MEK1/2 Mutation BRAF_Amp BRAF Amplification RAS_Mutation Acquired RAS Mutation PI3K_AKT PI3K/AKT Pathway Activation RTK_Upregulation RTK Upregulation (EGFR, HER2, c-Kit) WAY855_Resistance Acquired Resistance to this compound WAY855_Resistance->MEK_Mutation WAY855_Resistance->BRAF_Amp WAY855_Resistance->RAS_Mutation WAY855_Resistance->PI3K_AKT WAY855_Resistance->RTK_Upregulation Experimental_Workflow Start Start with this compound Sensitive Cell Line Generate_Resistant Generate Resistant Cell Line (Dose Escalation) Start->Generate_Resistant Characterize Characterize Phenotype Generate_Resistant->Characterize Viability Cell Viability Assay (IC50 Shift) Characterize->Viability Western_Blot Western Blot (p-ERK, p-AKT) Characterize->Western_Blot Analyze Genomic/Proteomic Analysis Characterize->Analyze Sequencing WES/RNA-Seq Analyze->Sequencing Mass_Spec Mass Spectrometry Analyze->Mass_Spec Identify Identify Potential Resistance Mechanism Sequencing->Identify Mass_Spec->Identify Validate Functional Validation Identify->Validate Mutagenesis Site-directed Mutagenesis Validate->Mutagenesis Combination_Tx Combination Treatment Validate->Combination_Tx Confirm Confirmed Resistance Mechanism Mutagenesis->Confirm Combination_Tx->Confirm

References

MAP855 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

MAP855 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of MAP855 in solution. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the reliable use of MAP855 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for MAP855 stock solutions?

A1: For optimal stability, MAP855 stock solutions should be stored under the following conditions. Adhering to these guidelines will help preserve the integrity of the compound.

Q2: How should I prepare working solutions of MAP855 for in vivo experiments?

A2: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure maximum potency and avoid potential degradation.[1] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

Q3: What solvents can I use to dissolve MAP855?

A3: MAP855 can be dissolved in various solvent systems depending on the experimental requirements. Below are some validated protocols for preparing solutions.[1]

ProtocolSolvent System CompositionAchievable Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.43 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.43 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.43 mM)

Q4: What is the mechanism of action for MAP855?

A4: MAP855 is a highly potent and selective ATP-competitive inhibitor of MEK1/2 kinases.[1][2] By inhibiting MEK1/2, MAP855 blocks the phosphorylation of ERK1/2, thereby inhibiting the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[3]

MAP855_Pathway cluster_upstream Upstream Signals cluster_mapk_cascade MAPK/ERK Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation MAP855 MAP855 MAP855->MEK inhibits

Caption: MAP855 inhibits the MAPK/ERK signaling pathway.

Troubleshooting Guide

Problem: My MAP855 solution appears cloudy or has visible precipitate.

  • Cause 1: Poor Solubility. The concentration of MAP855 may have exceeded its solubility limit in the chosen solvent system.

    • Solution: Try gently warming the solution or using sonication to aid dissolution.[1] If the precipitate persists, you may need to prepare a new, more dilute solution or use an alternative solvent system as detailed in the FAQ section.

  • Cause 2: Temperature Effects. The solution may have been stored at a low temperature (e.g., 4°C), causing the compound to crash out of solution.

    • Solution: Allow the solution to warm to room temperature. If the precipitate does not redissolve, gentle warming or sonication can be applied. For long-term storage, refer to the recommended temperatures for stock solutions.

  • Cause 3: Potential Degradation. While less common if stored properly, precipitation could be a sign of compound degradation, leading to the formation of less soluble byproducts.

    • Solution: If you suspect degradation, it is recommended to discard the solution and prepare a fresh one from a solid stock. Purity can be assessed using an appropriate analytical method like HPLC.

Troubleshooting_Precipitation Start Precipitation or Cloudiness Observed CheckConc Is the concentration too high? Start->CheckConc WarmSonicate Gently warm or sonicate the solution CheckConc->WarmSonicate Yes CheckTemp Was the solution stored at a low temperature? CheckConc->CheckTemp No Reassess Does precipitate redissolve? WarmSonicate->Reassess WarmToRT Allow solution to warm to room temperature CheckTemp->WarmToRT Yes CheckTemp->Reassess No WarmToRT->Reassess Success Solution is ready for use. Proceed with experiment. Reassess->Success Yes Failure Issue persists. Consider preparing a fresh solution. Reassess->Failure No UseAlternative Use alternative solvent system or lower concentration Failure->UseAlternative

Caption: Troubleshooting workflow for MAP855 solution precipitation.

Problem: I am observing a loss of compound activity in my assay.

  • Cause 1: Improper Storage. Stock solutions may have been stored for longer than the recommended duration or at an incorrect temperature, leading to gradual degradation.

    • Solution: Always follow the recommended storage guidelines.[1] Prepare fresh working solutions for each experiment. If you suspect the stock has degraded, use a fresh vial of solid compound to prepare a new stock solution.

  • Cause 2: Repeated Freeze-Thaw Cycles. Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation.

    • Solution: Aliquot the stock solution into smaller, single-use volumes after preparation. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Cause 3: Interaction with Excipients. Certain excipients in a formulation can interact with the active pharmaceutical ingredient (API), potentially leading to degradation through processes like hydrolysis or oxidation.[4]

    • Solution: When preparing complex formulations, ensure all excipients are compatible with MAP855. If instability is observed, a pre-formulation compatibility study may be necessary.

Experimental Protocols & Stability Data

Recommended Storage Durations for Stock Solutions

The stability of MAP855 stock solutions is highly dependent on the storage temperature. The following table summarizes the recommended storage periods to maintain compound integrity.[1]

Storage TemperatureRecommended Maximum Storage Duration
-80°C6 months
-20°C1 month
Protocol: Preparation of MAP855 Stock Solution (10 mM in DMSO)
  • Preparation: Bring the vial of solid MAP855 and anhydrous DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO. The molecular weight of MAP855 is 564.66 g/mol . To make 1 mL of a 10 mM stock solution, you will need 5.65 mg of MAP855.

  • Dissolution: Add the calculated volume of DMSO to the vial of MAP855.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Aliquot the stock solution into single-use tubes and store immediately at -20°C or -80°C.

Protocol: General Stability-Indicating HPLC Method

To assess the stability of MAP855 and detect potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[5] While a specific validated method for MAP855 is not publicly available, a general protocol for small molecule kinase inhibitors can be adapted.

  • Objective: To separate the intact MAP855 from any potential degradants.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of MAP855.

  • Procedure:

    • Prepare samples of MAP855 that have been subjected to stress conditions (e.g., heat, acid, base, oxidation, light).

    • Inject the samples onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent MAP855 peak.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare MAP855 solutions in desired formulation Stress Expose samples to: - Heat - Humidity - Light (Photostability) - Acid/Base Hydrolysis - Oxidation Prep->Stress Analysis Analyze samples at defined time points using a stability-indicating method (e.g., HPLC) Stress->Analysis Eval Assess for: - Decrease in parent peak - Appearance of new peaks - Changes in physical properties Analysis->Eval Conclusion Determine degradation pathway and establish shelf-life Eval->Conclusion

Caption: General workflow for a forced degradation study.

References

How to minimize variability in WAY-855 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments involving WAY-855.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a novel, potent, and selective small molecule inhibitor. While its precise target is proprietary, it is designed to modulate a key signaling pathway involved in cell proliferation and survival. For the purposes of experimental design, it can be considered a compound that requires careful handling to ensure consistent and reproducible results.

Q2: What are the most common sources of variability in cell-based assays using small molecules like this compound?

A2: Variability in cell-based assays can arise from multiple factors. These can be broadly categorized into three areas: the compound itself, the cell culture system, and the experimental protocol.[1] Key sources include inconsistent liquid handling, cell seeding density, passage number, and reagent quality.[2][3][4]

Q3: How critical is the quality of the this compound stock solution?

A3: The integrity of your compound stock solution is paramount. Improperly stored or prepared stock solutions can lead to significant variability. It is crucial to follow the manufacturer's recommendations for storage and handling. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Consider using a multichannel pipette for improved consistency across the plate.[2]
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.
Improper Mixing of Reagents After adding this compound or other reagents, ensure gentle but thorough mixing. Avoid vigorous shaking that could detach adherent cells.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.

Experimental Protocol: Optimizing Cell Seeding

  • Cell Detachment: Use a minimal amount of trypsin-EDTA to detach adherent cells. Over-trypsinization can damage cells and affect their growth.

  • Cell Counting: Use a hemocytometer or an automated cell counter to accurately determine cell density.

  • Cell Suspension: Gently and thoroughly resuspend the cell pellet in pre-warmed media to create a single-cell suspension.

  • Seeding: While gently swirling the cell suspension to prevent settling, dispense the cells into the microplate wells.

Issue 2: Inconsistent Dose-Response Curves

Variability in dose-response curves can make it difficult to determine the potency (e.g., IC50) of this compound accurately.

Possible Causes and Solutions:

CauseRecommended Solution
Serial Dilution Errors Prepare fresh serial dilutions of this compound for each experiment. Use a consistent dilution scheme and thoroughly mix at each step.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.[3]
Incubation Time Optimize the incubation time with this compound. Insufficient or excessive incubation can lead to inconsistent results.
Reagent Variability Use the same lot of media, serum, and other critical reagents throughout a series of experiments to minimize lot-to-lot variability.

Experimental Protocol: Performing a Dose-Response Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions in cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Add the this compound dilutions to the wells containing the seeded cells.

  • Incubation: Incubate the plate for the predetermined optimal time.

  • Assay Readout: Perform the viability or other endpoint assay according to the manufacturer's protocol.

Issue 3: Unexpected or No Effect of this compound

Observing no effect or an unexpected effect of this compound can be perplexing. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

Troubleshooting_Workflow A No or Unexpected Effect Observed B Verify Compound Integrity A->B C Check Cell Health and Target Expression B->C Compound OK E Compound Issue: Degradation or Precipitation B->E Issue Found D Review Assay Protocol C->D Cells Healthy F Cell Issue: Low Target Expression or Contamination C->F Issue Found G Protocol Issue: Incorrect Parameters or Reagents D->G Issue Found H Problem Solved D->H Protocol Correct

Caption: A logical workflow for troubleshooting a lack of expected experimental results.

Signaling Pathway Modulation by this compound:

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor like this compound. Understanding the pathway can help in designing appropriate positive and negative controls for your experiments.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation WAY855 This compound WAY855->KinaseB Inhibition Gene Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Interpreting unexpected results with MAP855

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MAP855

Welcome to the technical support center for MAP855. This guide is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experiments with MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is MAP855 and what is its primary mechanism of action?

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.[1][2] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the MEK1/2 enzyme, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1/2.[3][4][5] This mode of action is distinct from allosteric MEK inhibitors (e.g., trametinib) which bind to a different site on the enzyme.

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Mechanism of Inhibition RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation MAP855 MAP855 (ATP-Competitive) MAP855->MEK Binds to ATP Pocket & Blocks ATP Binding ATP ATP ATP->MEK Allosteric Allosteric Inhibitor (e.g., Trametinib) Allosteric->MEK Binds to Allosteric Site start Problem: No decrease in p-ERK check_compound 1. Verify Compound Integrity start->check_compound check_protocol 2. Review Experimental Protocol check_compound->check_protocol No sol_compound Use fresh aliquot. Verify solubility (visual check). Confirm storage conditions (-80°C). check_compound->sol_compound Issue Found? check_cells 3. Assess Cell Line & Pathway Status check_protocol->check_cells No sol_protocol Recalculate dilutions. Check treatment duration. Ensure serum starvation if required. check_protocol->sol_protocol Issue Found? check_assay 4. Check Western Blot / Assay check_cells->check_assay No sol_cells Confirm MAPK pathway is active (positive control). Sequence MEK1/2, BRAF, RAS. Test a known sensitive cell line (e.g., A375). check_cells->sol_cells Issue Found? sol_assay Validate p-ERK/Total-ERK antibodies. Check loading controls (Actin, Tubulin). Verify protein transfer. check_assay->sol_assay Issue Found? end Problem Resolved check_assay->end No (Contact Support) sol_compound->end sol_protocol->end sol_cells->end sol_assay->end

References

Addressing poor solubility of WAY-855 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the poor in vitro solubility of WAY-855.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro experiments?

A1: this compound is an active compound for research purposes.[1] Like many small molecule compounds, it is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media.[2] This poor solubility can cause the compound to precipitate, leading to inaccurate dosing, reduced bioavailability in the assay, and unreliable experimental results.[2]

Q2: What are the initial signs of this compound precipitation in my cell culture?

A2: Visual indicators of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a crystalline deposit at the bottom of your culture vessel. These issues can arise immediately after adding the this compound stock solution to your aqueous medium or develop over the course of the experiment.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the stock solution.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A4: For most cell lines, the final concentration of DMSO should be kept at or below 0.5%, as higher concentrations can have cytotoxic effects. However, the optimal DMSO concentration can vary between cell types, so it is advisable to run a vehicle control to assess the impact of DMSO on your specific experimental system.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
  • Possible Cause 1: High Final Concentration. The intended final concentration of this compound may exceed its solubility limit in the aqueous medium.

    • Solution: Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the highest concentration that remains soluble.[3]

  • Possible Cause 2: Rapid Change in Solvent Polarity. The abrupt transition from a high concentration of organic solvent (DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of the solution.[1]

    • Solution 1: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.[1]

    • Solution 2: Prepare an intermediate dilution of the this compound stock solution in a co-solvent mixture before the final dilution into the aqueous medium.

Issue: The cell culture medium becomes cloudy over time after the addition of this compound.
  • Possible Cause 1: Temperature Fluctuations. Changes in temperature can affect compound solubility. Moving media from cold storage to a 37°C incubator can sometimes cause precipitation.

    • Solution: Ensure that all components (media, supplements, and this compound working solutions) are at a consistent temperature (e.g., 37°C) before and after mixing.

  • Possible Cause 2: Interaction with Media Components. Serum proteins and other components in the cell culture medium can sometimes interact with the compound, leading to precipitation over time.

    • Solution: Consider reducing the serum concentration in your medium if experimentally feasible. Alternatively, the use of solubilizing agents may be necessary.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/Vehicle SystemSolubilityNotes
DMSO230 mg/mL (1166.39 mM)Sonication may be required. Use freshly opened DMSO as it is hygroscopic.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5.75 mg/mL (29.16 mM)A co-solvent system suitable for in vivo studies, which can be adapted for challenging in vitro applications.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5.75 mg/mL (29.16 mM)An alternative co-solvent system utilizing a cyclodextrin (B1172386) for improved solubility.[1]

Table 2: Overview of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesConsiderations
Co-solvency Addition of a water-miscible solvent to increase solubility.[4]Simple to implement.[4]The co-solvent may have biological effects on the cells.
pH Adjustment Modifying the pH of the medium to ionize the compound, thereby increasing its solubility.[5]Can be highly effective for ionizable compounds.The altered pH may not be compatible with the experimental system.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[6]Effective at low concentrations.Surfactants can be cytotoxic at higher concentrations.[7]
Complexation Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing solubility.[5]Generally low toxicity.Can alter the effective concentration of the free drug.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 197.19 g/mol .[1] To prepare a 10 mM stock solution, weigh out 1.97 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.

  • Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparing a this compound Working Solution in Cell Culture Medium
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Prepare the working solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the stock solution, gently vortex or swirl the medium to ensure rapid and uniform distribution of this compound.

  • Application: Use the freshly prepared working solution immediately in your experiment. Do not store the diluted aqueous solution.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed CheckConc Is the final concentration too high? Start->CheckConc ReduceConc Perform serial dilution to find solubility limit CheckConc->ReduceConc Yes CheckMethod Was the stock added too quickly? CheckConc->CheckMethod No ReduceConc->CheckMethod SlowAddition Add stock dropwise to pre-warmed, swirling media CheckMethod->SlowAddition Yes ConsiderCosolvent Use a co-solvent or solubilizing agent CheckMethod->ConsiderCosolvent No Success Soluble Solution Achieved SlowAddition->Success ConsiderCosolvent->Success

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_1 Impact of Poor Solubility on Target Engagement WAY855_precipitate This compound Precipitate (Extracellular) Membrane Cell Membrane WAY855_precipitate->Membrane Cannot cross WAY855_soluble Soluble this compound WAY855_soluble->Membrane Crosses membrane Target Intracellular Target Membrane->Target Reaches target Signaling Signaling Cascade Target->Signaling Modulates Response Cellular Response Signaling->Response Leads to G cluster_2 Factors Influencing In Vitro Solubility Solubility This compound Solubility Compound Compound Properties (e.g., hydrophobicity) Compound->Solubility Solvent Solvent System (e.g., DMSO, co-solvents) Solvent->Solubility Medium Aqueous Medium (e.g., pH, serum) Medium->Solubility Conditions Experimental Conditions (e.g., temperature, concentration) Conditions->Solubility

References

MAP855 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target kinase inhibition profile of MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MAP855?

A1: MAP855 is a highly potent and selective inhibitor of MEK1 and MEK2 kinases. It is an ATP-competitive inhibitor with an IC50 of 3 nM for the MEK1 ERK2 cascade.[1]

Q2: How selective is MAP855?

A2: MAP855 is a highly selective inhibitor. In broad kinase selectivity profiling, only a small number of off-target kinases were identified within a 1000-fold selectivity window of its primary target, MEK1. The detailed off-target profile is provided in the data table below.

Q3: What is the mechanism of action of MAP855?

A3: MAP855 functions as an ATP-competitive inhibitor.[1][2] This means it binds to the ATP-binding pocket of the MEK1/2 kinases, preventing the binding of ATP and subsequent phosphorylation of the downstream target ERK1/2.

Q4: Can MAP855 be used to inhibit mutated forms of MEK1/2?

A4: Yes, MAP855 has been shown to have equipotent inhibition of wild-type (WT) and various mutant forms of MEK1/2, which are often associated with acquired resistance to other MEK inhibitors.[1][2][3]

Off-Target Kinase Inhibition Profile of MAP855

The following table summarizes the inhibitory activity of MAP855 against a panel of off-target kinases. The data is derived from the primary publication by Moebitz et al. (2022) and represents kinases with IC50 values within a 1000-fold window of the MEK1 IC50.

Kinase TargetIC50 (nM)Fold Selectivity vs. MEK1
MEK1 < 0.3 -
TrkA25>83
GCK49>163
MINK164>213
TNIK110>367
LRRK2120>400
MAP4K5160>533

Data extracted from Moebitz, H., et al. (2022). Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. Journal of Medicinal Chemistry, 65(5), 4350–4366.

Experimental Protocols

Biochemical MEK1 WT Cascade Assay

This protocol outlines the method used to determine the IC50 values for MAP855 against MEK1.

Objective: To measure the in vitro potency of MAP855 in inhibiting the MEK1/ERK2 signaling cascade.

Materials:

  • Recombinant, constitutively active B-Raf (V600E)

  • Recombinant, inactive, full-length wild-type MEK1

  • Recombinant, inactive, full-length wild-type ERK2

  • ATP

  • MAP855 (or test compound)

  • Assay Buffer (e.g., Tris-based buffer with MgCl2, DTT, and BSA)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of MAP855 in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution containing B-Raf(V600E), MEK1, and ERK2 in the assay buffer.

  • Assay Reaction: a. Add the diluted MAP855 or DMSO (vehicle control) to the wells of a 384-well plate. b. Add the enzyme/substrate mixture to each well. c. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to MEK1. d. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MEK1 to accurately determine the potency of ATP-competitive inhibitors. e. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). b. Read the luminescence signal on a compatible plate reader.

  • Data Analysis: a. Plot the luminescence signal against the logarithm of the MAP855 concentration. b. Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Troubleshooting Guide

TroubleshootingGuide start Start Troubleshooting issue What is the observed issue? start->issue high_ic50 Higher than expected IC50 value issue->high_ic50 High IC50 low_signal Low signal or high variability issue->low_signal Low Signal no_inhibition No inhibition observed issue->no_inhibition No Inhibition cause_high_ic50 Potential Causes high_ic50->cause_high_ic50 atp_conc ATP concentration too high? cause_high_ic50->atp_conc compound_deg Compound degraded? cause_high_ic50->compound_deg sol_atp_conc Solution: Re-test at ATP Km. High ATP concentration will compete with an ATP-competitive inhibitor. atp_conc->sol_atp_conc sol_compound_deg Solution: Use fresh compound stock. Verify solubility in assay buffer. compound_deg->sol_compound_deg cause_low_signal Potential Causes low_signal->cause_low_signal enzyme_activity Low enzyme activity? cause_low_signal->enzyme_activity reagent_issue Reagent issue? cause_low_signal->reagent_issue sol_enzyme_activity Solution: Verify activity of recombinant kinases. Ensure proper storage and handling. enzyme_activity->sol_enzyme_activity sol_reagent_issue Solution: Check ATP and detection reagent quality and concentration. Prepare fresh reagents. reagent_issue->sol_reagent_issue cause_no_inhibition Potential Causes no_inhibition->cause_no_inhibition dilution_error Compound dilution error? cause_no_inhibition->dilution_error wrong_kinase Incorrect or inactive kinase? cause_no_inhibition->wrong_kinase sol_dilution_error Solution: Verify serial dilution calculations and pipetting accuracy. dilution_error->sol_dilution_error sol_wrong_kinase Solution: Confirm the identity and activity of the kinase used. wrong_kinase->sol_wrong_kinase

Caption: Troubleshooting guide for MAP855 kinase inhibition assays.

Signaling Pathway and Experimental Workflow

Signaling_and_Workflow cluster_pathway MAPK Signaling Pathway cluster_workflow Experimental Workflow BRAF B-Raf (V600E) MEK1_2 MEK1/2 BRAF->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates MAP855 MAP855 MAP855->MEK1_2 inhibits Off_Targets Off-Targets (e.g., TrkA, GCK) MAP855->Off_Targets weak inhibition Prep 1. Prepare Reagents (Compound, Kinases, ATP) Assay 2. Perform Kinase Assay (Incubate & React) Prep->Assay Detect 3. Detect Signal (e.g., Luminescence) Assay->Detect Analyze 4. Analyze Data (Calculate IC50) Detect->Analyze

Caption: MAPK pathway inhibition by MAP855 and experimental workflow.

References

Validation & Comparative

A Preclinical and Clinical Comparison of MAP855 and Trametinib for BRAF Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MAP855, a novel MEK1/2 inhibitor, and trametinib (B1684009), an established MEK1/2 inhibitor, for the treatment of BRAF mutant melanoma. The comparison is based on available preclinical data for MAP855 and extensive clinical data for trametinib.

Introduction

BRAF mutations are key drivers in a significant portion of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting tumor growth. MEK1/2 kinases are critical components of this pathway, making them attractive targets for therapeutic intervention. Trametinib (Mekinist®) is an approved allosteric MEK1/2 inhibitor widely used in combination with BRAF inhibitors for the treatment of BRAF mutant melanoma. MAP855 is a novel, ATP-competitive MEK1/2 inhibitor currently in preclinical development. This guide aims to provide a comprehensive overview of their mechanisms of action, comparative efficacy based on available data, and the experimental basis for these findings.

Mechanism of Action

Both MAP855 and trametinib target the MEK1/2 kinases, but through different binding mechanisms.

Trametinib is an allosteric inhibitor of MEK1 and MEK2.[1][2][3] It does not compete with ATP but instead binds to a site adjacent to the ATP-binding pocket, locking the kinase in an inactive conformation.[2][3] This prevents the phosphorylation and activation of MEK1/2 by upstream RAF kinases.[2]

MAP855 is an ATP-competitive inhibitor of MEK1/2.[4][5][6] It directly competes with ATP for binding to the catalytic site of the MEK1/2 kinases, thereby blocking their kinase activity.[6] This mechanism may be effective against certain resistance mutations that can arise with allosteric inhibitors.[5]

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF (mutant) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK ERK ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival MEK->ERK Trametinib Trametinib (Allosteric) Trametinib->MEK MAP855 MAP855 (ATP-Competitive) MAP855->MEK Cell_Viability_Workflow Start Seed cells in 96-well plates Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with MAP855 or Trametinib (various concentrations) Incubate_24h->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Add_Reagent Add MTT/MTS reagent Incubate_72h->Add_Reagent Incubate_4h Incubate for 1-4h Add_Reagent->Incubate_4h Solubilize Add solubilization solution (for MTT) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze Xenograft_Workflow Start Implant melanoma cells into immunocompromised mice Tumor_Formation Allow tumors to establish and reach a certain size Start->Tumor_Formation Randomize Randomize mice into treatment groups (Vehicle, MAP855, Trametinib) Tumor_Formation->Randomize Treat Administer treatment as per schedule Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at study endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze

References

MAP855 Demonstrates Efficacy in Trametinib-Resistant Models, Offering a Novel ATP-Competitive Mechanism to Overcome Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence suggests that MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor, is effective in cancer models that have developed resistance to the allosteric MEK inhibitor trametinib (B1684009). By directly competing with ATP, MAP855 offers a distinct mechanism of action that can bypass common resistance pathways, presenting a promising therapeutic strategy for patients who have relapsed on current MEK inhibitor therapies.

Resistance to trametinib, a cornerstone of targeted therapy in BRAF-mutant melanoma and other cancers, frequently arises from mutations in the MEK1 or MEK2 genes or through reactivation of the MAPK signaling pathway. These alterations can render the allosteric binding site of trametinib ineffective. MAP855, by binding to the ATP-binding pocket of MEK1/2, can inhibit both wild-type and mutant forms of the enzyme with equal potency, directly addressing a key mechanism of acquired resistance.[1]

Comparative Efficacy of MAP855

While direct head-to-head quantitative data of MAP855 and trametinib in trametinib-resistant cell lines is limited in publicly available literature, the mechanism of action and data from models with relevant mutations suggest a clear advantage for MAP855 in overcoming resistance.

In a spitzoid melanoma cell line harboring a MEK1 mutation (pGlu102_Lys104delinsGln), which is expected to confer resistance to allosteric MEK inhibitors, both MAP855 and trametinib demonstrated the ability to decrease cell viability. However, trametinib was significantly more potent in this specific model (IC50: 59 nM for trametinib vs. 1.13 µM for MAP855).[2] This highlights that while MAP855 is active, the sensitivity can be context-dependent.

Further supporting the potential of ATP-competitive MEK inhibitors, another novel compound, DS03090629, has shown superior efficacy compared to trametinib in a melanoma cell line overexpressing mutant BRAF that had acquired resistance to both dabrafenib (B601069) and trametinib.[3][4] This suggests that the ATP-competitive mechanism is a viable approach for overcoming trametinib resistance.

In vivo studies in BRAF-mutant xenograft models have shown that MAP855 achieves comparable efficacy to trametinib at its maximum tolerated dose, without inducing body weight loss, indicating a favorable safety profile.[1]

Table 1: In Vitro Efficacy of MAP855 and Trametinib in a MEK1-Mutant Cell Line

CompoundCell LineRelevant MutationIC50
MAP855 PF130 (Spitzoid Melanoma)MEK1 (pGlu102_Lys104delinsGln)1.13 µM
Trametinib PF130 (Spitzoid Melanoma)MEK1 (pGlu102_Lys104delinsGln)59 nM

Data from a model with a mutation expected to confer resistance, not a formally established trametinib-resistant line.[2]

Overcoming Resistance: The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively activated by mutations in genes such as BRAF or RAS. Trametinib inhibits MEK1/2, a central component of this pathway. However, cancer cells can develop resistance by acquiring mutations in MEK1/2 that prevent trametinib from binding or by reactivating the pathway through other mechanisms. MAP855's ATP-competitive mechanism allows it to inhibit MEK1/2 regardless of many of these resistance-conferring mutations.

MAPK_Pathway_Resistance cluster_upstream Upstream Activation cluster_core_pathway Core MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitors cluster_resistance Resistance Mechanisms RAS RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Trametinib Trametinib (Allosteric) Trametinib->MEK Inhibits MAP855 MAP855 (ATP-Competitive) MAP855->MEK Inhibits MEK_mutation MEK1/2 Mutation MEK_mutation->MEK Alters binding site Pathway_reactivation Pathway Reactivation Pathway_reactivation->MEK Bypasses inhibition

Caption: MAPK pathway and mechanisms of MEK inhibition.

Experimental Workflow for Efficacy Testing

The evaluation of MAP855's efficacy in trametinib-resistant models typically follows a structured experimental workflow, progressing from in vitro cell-based assays to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture 1. Culture Trametinib-Resistant and Parental Cell Lines Viability_Assay 2. Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay IC50 3. Determine IC50 Values for MAP855 and Trametinib Viability_Assay->IC50 Xenograft 4. Establish Tumor Xenografts in Immunocompromised Mice IC50->Xenograft Treatment 5. Administer MAP855, Trametinib, or Vehicle Control Xenograft->Treatment Monitoring 6. Monitor Tumor Growth and Animal Body Weight Treatment->Monitoring Analysis 7. Analyze Tumor Growth Inhibition and Toxicity Monitoring->Analysis

References

A Head-to-Head Comparison of MEK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted cancer therapy, inhibitors of the Mitogen-Activated Protein Kinase (MEK) have become crucial, particularly for malignancies driven by the RAS/RAF/MEK/ERK signaling pathway.[1] While often grouped together, MEK inhibitors can be broadly classified into two distinct categories based on their mechanism of action: allosteric (non-ATP-competitive) inhibitors and ATP-competitive inhibitors.

A vast majority of clinically approved and extensively studied MEK inhibitors, including trametinib, cobimetinib, binimetinib, and selumetinib, are allosteric.[2] These molecules bind to a unique pocket adjacent to the ATP-binding site, locking the MEK enzyme in a catalytically inactive conformation.[3][4][5] This non-ATP-competitive mechanism offers high selectivity as the allosteric site is less conserved across the kinome compared to the highly conserved ATP pocket.[4]

Conversely, a newer class of ATP-competitive MEK inhibitors has been developed. These agents, such as BI-847325 and DS03090629, directly compete with ATP for binding to the catalytic site of MEK.[6][7] A key advantage of this approach is the potential to overcome resistance mechanisms that can emerge against allosteric inhibitors.[7][8] For instance, some mutations can lock MEK in a constitutively active form, reducing sensitivity to allosteric drugs, a challenge that ATP-competitive inhibitors may surmount.[9]

This guide provides a detailed comparison of these two classes of MEK inhibitors, presenting key preclinical and clinical data to inform researchers, scientists, and drug development professionals.

The RAS/RAF/MEK/ERK Signaling Pathway

The diagram below illustrates the central role of MEK1/2 in the MAPK signaling cascade and the distinct binding sites for allosteric and ATP-competitive inhibitors. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a key driver in many cancers.[1]

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates (Activates) ERK ERK1/2 MEK->ERK Phosphorylates (Activates) Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->MEK Binds to allosteric site ATP_Competitive_Inhibitor ATP-Competitive Inhibitor ATP_Competitive_Inhibitor->MEK Binds to ATP pocket ATP ATP ATP->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Figure 1. MAPK Signaling Pathway and MEK Inhibitor Action.

Part 1: Allosteric (Non-ATP-Competitive) MEK Inhibitors

This class includes all currently FDA-approved MEK inhibitors for cancer treatment. Their efficacy, particularly in combination with BRAF inhibitors for BRAF-mutant melanoma, is well-established.

Quantitative Performance Data

Table 1: Biochemical Potency of Allosteric MEK Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) values against MEK1 and MEK2 enzymes. Lower values indicate greater potency.

InhibitorTargetIC50 (nM)Reference(s)
Trametinib MEK10.7[10]
MEK20.9[10]
Cobimetinib MEK10.9[1]
MEK2199[1][10]
Binimetinib MEK1/212[10]
Selumetinib MEK1/2~14Data varies across studies

Note: IC50 values can vary based on specific assay conditions.

Table 2: Clinical Efficacy in First-Line BRAF V600-Mutant Melanoma (Combination Therapy)

This table presents key efficacy data from pivotal Phase III clinical trials for approved BRAF/MEK inhibitor combinations.

Combination TherapyTrial NameMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Reference(s)
Dabrafenib + Trametinib COMBI-d / COMBI-v11.0 - 11.4 months64 - 69%[1]
Vemurafenib + Cobimetinib coBRIM12.3 months70%[1][11]
Encorafenib + Binimetinib COLUMBUS14.9 months63 - 64%[1][11]

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and trial designs. However, indirect comparisons suggest broadly similar efficacy profiles among these combinations.[11][12]

Table 3: Common Treatment-Related Adverse Events (All Grades)

This table highlights the most frequent side effects associated with different MEK inhibitors when used in combination therapies.

Adverse EventDabrafenib + TrametinibVemurafenib + CobimetinibEncorafenib + BinimetinibReference(s)
Pyrexia (Fever) High Incidence (43%)Low IncidenceModerate Incidence[13][14]
Diarrhea Common (24%)High Incidence (52%)High Incidence (34%)[13][14][15]
Rash CommonHigh IncidenceCommon[13][15]
Photosensitivity RareHigh IncidenceLow Incidence[11][15]
Elevated CK CommonCommonHigh Incidence[13][16]
Fatigue High Incidence (28%)CommonCommon[13][14]

Part 2: ATP-Competitive MEK Inhibitors

This emerging class of inhibitors targets the highly conserved ATP binding pocket of MEK. Their primary advantage lies in their potential to overcome resistance to allosteric inhibitors.[7][8]

Preclinical Performance Data

Table 4: Preclinical Data for Select ATP-Competitive MEK Inhibitors

This table summarizes available preclinical data for emerging ATP-competitive inhibitors.

InhibitorTarget(s)Binding Affinity (Kd, nM)Cellular Potency (GI50/IC50, nM)Key FindingsReference(s)
BI-847325 MEK, Aurora KinasesNot Reported7.5 (A375, BRAFV600E)Overcomes acquired BRAF inhibitor resistance; dual MEK/Aurora kinase activity.[6][17][18][19]
DS03090629 MEK1/20.11 (MEK), 0.15 (p-MEK)74.3 (A375, BRAFV600E overexpressing)Retains affinity for phosphorylated MEK, overcoming resistance where allosteric inhibitor affinity declines.[7][8][20][21]

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of MEK inhibitors.

Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Models Biochemical Biochemical Assay (e.g., ADP-Glo) Determine IC50 Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Determine GI50 in cell lines Biochemical->Cell_Viability Target_Engagement Target Engagement (Western Blot for p-ERK) Confirm pathway inhibition Cell_Viability->Target_Engagement Xenograft Xenograft/PDX Models Evaluate anti-tumor efficacy Target_Engagement->Xenograft Promising Candidates Toxicity Toxicity Studies Determine MTD and safety profile Xenograft->Toxicity

Figure 2. Preclinical Evaluation Workflow for MEK Inhibitors.

Detailed Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the calculation of IC50 or GI50 values.[1][22]

  • Principle: The tetrazolium salt MTS is bioreduced by viable cells into a colored formazan (B1609692) product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[23]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[24]

    • Compound Treatment: Prepare serial dilutions of the MEK inhibitor in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the cells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.[1]

    • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well and incubate for 1-4 hours at 37°C, protected from light.[22][25]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[22]

    • Data Analysis: Subtract the background absorbance from medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and calculate the IC50/GI50 value using non-linear regression.

This protocol is used to assess the direct pharmacodynamic effect of MEK inhibitors by measuring the phosphorylation status of ERK, the immediate downstream target of MEK.[26]

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful target inhibition.

  • Protocol:

    • Cell Lysis: Culture and treat cells with the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.[27]

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

    • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[27]

    • SDS-PAGE: Load 10-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate protein separation is achieved (typically 100-120 V).[26][27]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST)) to prevent non-specific antibody binding.[26][28]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[29]

    • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[26]

    • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[26]

    • Stripping and Reprobing: To determine total ERK levels, the membrane can be stripped of the first set of antibodies, re-blocked, and then re-probed with a primary antibody for total ERK.[26]

This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and inhibition.[30]

  • Principle: The assay is a luminescent ADP detection system. After the kinase reaction, remaining ATP is depleted. The ADP produced is then converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[31]

  • Protocol:

    • Kinase Reaction Setup: In a multiwell plate (e.g., 384-well), set up the kinase reaction (e.g., 5 µL volume) containing the MEK enzyme, its substrate (e.g., inactive ERK), ATP, and the test inhibitor at various concentrations.[32]

    • Kinase Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Stop Reaction and Deplete ATP: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[32]

    • ADP to ATP Conversion and Detection: Add a double volume (10 µL) of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase reaction to generate light. Incubate for 30-60 minutes at room temperature.[32]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the MEK kinase activity. Plot inhibitor concentration versus signal to determine the IC50 value.

References

Validating the Selectivity of MAP855 for MEK1/2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the MEK1/2 inhibitor MAP855, validating its selectivity against other established MEK1/2 inhibitors: Selumetinib, Trametinib (B1684009), and Cobimetinib. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to offer an objective performance assessment.

Executive Summary

MAP855 is a novel, potent, and highly selective ATP-competitive inhibitor of MEK1 and MEK2.[1][2] Experimental data indicates that MAP855 demonstrates a narrow kinase inhibitory profile, suggesting a high degree of selectivity with minimal off-target effects. This guide compares the selectivity and potency of MAP855 with three clinically approved MEK1/2 inhibitors, providing researchers with the necessary data to evaluate its potential as a specific and effective research tool or therapeutic candidate.

Data Presentation

Comparative Selectivity and Potency of MEK1/2 Inhibitors

The following table summarizes the available quantitative data for MAP855 and its comparators. Direct comparison of selectivity is based on kinome-wide scanning and specific IC50 values against MEK1/2.

InhibitorTarget(s)IC50 (MEK1)Selectivity ProfileMechanism of Action
MAP855 MEK1/2Not explicitly stated in nM, but described as highly potent[1][2]Highly selective; a kinome scan by DiscoverX revealed only 6 kinases within a 1000-fold selectivity window.[3]ATP-competitive
Selumetinib MEK1/214 nM[4]Highly selective; no significant activity against 40 other kinases at up to 10 µM.Allosteric, non-ATP competitive
Trametinib MEK1/20.7 nM[4]Highly selective; did not show drastic inhibitory activity against 98 other kinases.[5]Allosteric, non-ATP competitive
Cobimetinib MEK14.2 nM[6]Highly selective; no significant inhibition against a panel of more than 100 serine-threonine and tyrosine kinases.[6]Allosteric, non-ATP competitive

Note: A direct, side-by-side comparison of the full kinome scan data for all inhibitors was not publicly available. The selectivity descriptions are based on published findings for each compound.

Experimental Protocols

Kinase Selectivity Profiling (KINOMEscan®)

The selectivity of MAP855 was determined using the KINOMEscan® platform from DiscoverX.[3][7] This method provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is mixed with an immobilized, active-site directed ligand. The test compound is then added. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the attached DNA tag. The results are reported as the percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

General Protocol Outline:

  • Kinase and Ligand Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, broadly active kinase inhibitor is prepared on a solid support.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., MAP855) at a specified concentration (typically 1 or 10 µM for single-point screening).

  • Quantification: After incubation and washing steps to remove unbound kinase, the amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control to determine the percent inhibition. A lower percentage indicates stronger binding of the test compound to the kinase. For Kd determination, the assay is run with a serial dilution of the test compound.

In Vitro MEK1/2 Kinase Assay (Biochemical Assay)

The inhibitory activity of the compounds against MEK1 and MEK2 is typically determined using a biochemical kinase assay.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the MEK1 or MEK2 enzyme. The substrate is often an inactive form of ERK, the downstream target of MEK. The amount of phosphorylated ERK is then quantified.

General Protocol Outline:

  • Reagents:

    • Recombinant human MEK1 or MEK2 enzyme.

    • Inactive ERK2 as a substrate.

    • ATP.

    • Test compounds (e.g., MAP855, Selumetinib, etc.) in various concentrations.

    • Assay buffer.

    • Detection reagent (e.g., an antibody specific for phosphorylated ERK).

  • Procedure:

    • The MEK1 or MEK2 enzyme is pre-incubated with serially diluted concentrations of the test compound.

    • The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated ERK2 is measured using a suitable detection method, such as ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay like ADP-Glo™.

  • Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9][10] MEK1 and MEK2 are central components of this pathway, acting as the direct upstream activators of ERK1 and ERK2.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates & Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK1_2->Transcription_Factors Translocates to nucleus & Phosphorylates MAP855 MAP855 (and other MEK inhibitors) MAP855->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the point of inhibition by MEK1/2 inhibitors.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like MAP855 using a large-scale kinase panel.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Compound Test Compound (e.g., MAP855) Binding_Assay Competitive Binding Assay (Kinase + Immobilized Ligand + Compound) Compound->Binding_Assay Kinase_Panel Large-Scale Kinase Panel (e.g., KINOMEscan®) Kinase_Panel->Binding_Assay Incubation Incubation Binding_Assay->Incubation Wash Wash unbound components Incubation->Wash Quantification Quantification of Bound Kinase (e.g., qPCR) Wash->Quantification Data_Processing Data Processing (% Inhibition or Kd calculation) Quantification->Data_Processing Selectivity_Profile Generation of Selectivity Profile Data_Processing->Selectivity_Profile

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

In Vivo Efficacy of MAP855 vs. Cobimetinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in-vivo efficacy of novel kinase inhibitors is paramount. This guide provides a detailed comparison of two MEK inhibitors, MAP855 and cobimetinib (B612205), focusing on their performance in preclinical cancer models. While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing data to offer a comparative overview, supported by experimental protocols and pathway diagrams.

Overview of MAP855 and Cobimetinib

MAP855 is a potent and selective ATP-competitive inhibitor of MEK1/2.[1][2][3][4] Its mechanism of action involves directly competing with ATP for binding to the MEK kinase domain. In contrast, cobimetinib is an allosteric inhibitor of MEK1/2, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that inactivates the enzyme.[5][6][7][8][9] Cobimetinib is an approved drug for the treatment of BRAF V600 mutation-positive melanoma in combination with the BRAF inhibitor vemurafenib (B611658).[10][11][12][13][14]

Comparative In Vivo Efficacy

To provide a comparative perspective on the in vivo efficacy of MAP855 and cobimetinib, the following table summarizes data from studies in BRAF-mutant melanoma xenograft models. It is important to note that these data are from separate studies and not from a direct comparative trial.

ParameterMAP855Cobimetinib
Animal Model Nude mice bearing A375 (BRAF V600E) melanoma xenograftsMice implanted with tumor cell lines expressing BRAF V600E
Treatment Regimen 30 mg/kg, orally, twice daily for 14 daysIn combination with vemurafenib
Reported Efficacy Achieved comparable efficacy to trametinib (B1684009) (another MEK inhibitor) dosed at the mouse maximum tolerated dose, without causing body weight loss.[2]In combination with vemurafenib, resulted in reduced tumor growth in mouse implantation models of tumor cell lines harboring BRAF V600E mutations.[5][7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and potentially replicating in vivo efficacy studies. Below are representative protocols for evaluating MEK inhibitors in xenograft models.

General Xenograft Model Protocol

A typical experimental workflow for evaluating the in vivo efficacy of MEK inhibitors in a xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., A375 melanoma cells with a BRAF V600E mutation) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, MAP855, cobimetinib).

  • Drug Administration: The investigational drugs are administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Other parameters such as body weight and overall survival may also be assessed.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., measuring the levels of phosphorylated ERK).

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this comparison, the following diagrams visualize the targeted signaling pathway and a general experimental workflow.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF BRAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors MAP855 MAP855 (ATP-Competitive) MAP855->MEK Inhibition Cobimetinib Cobimetinib (Allosteric) Cobimetinib->MEK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc.

Caption: The MAPK/ERK signaling pathway and the points of inhibition for MAP855 and cobimetinib.

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Culture (e.g., A375 Melanoma) B Tumor Cell Implantation (Subcutaneous in Mice) A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Treatment Groups C->D E Drug Administration (e.g., Oral Gavage) D->E F Monitor Tumor Volume and Body Weight E->F Repeated Cycles G Endpoint Reached (e.g., Tumor Size Limit) F->G H Tumor Excision and Pharmacodynamic Analysis G->H I Statistical Analysis of Tumor Growth Inhibition H->I

Caption: A generalized experimental workflow for an in vivo efficacy study of a MEK inhibitor.

References

Validating pERK Inhibition by MAP855: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MAP855, a potent and selective MEK1/2 inhibitor, with alternative inhibitors for the validation of phosphorylated ERK (pERK) inhibition. Experimental data is presented to support the comparison, and detailed protocols for key validation experiments are provided.

Introduction to pERK Inhibition and MAP855

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates numerous cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Mitogen-activated protein kinase (MEK)1 and MEK2 are dual-specificity kinases that are central to this pathway, as they are the sole kinases responsible for the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). The phosphorylated form of ERK, pERK, is the active form that translocates to the nucleus to regulate gene expression. Therefore, inhibition of MEK1/2, and consequently pERK, is a key therapeutic strategy.

MAP855 is a highly potent and selective, ATP-competitive MEK1/2 kinase inhibitor. It has demonstrated equipotent inhibition of both wild-type and mutant MEK1/2.[1] This guide outlines the experimental framework for validating the pERK inhibitory activity of MAP855 using appropriate positive and negative controls.

Comparative Analysis of MEK Inhibitors

To rigorously validate the inhibitory effect of MAP855 on pERK, it is essential to compare its performance against well-characterized MEK inhibitors (positive controls) and a vehicle control (negative control).

Positive Controls:

  • Trametinib: A highly potent and selective allosteric inhibitor of MEK1 and MEK2. It is an FDA-approved drug for the treatment of various cancers.[2][3]

  • Selumetinib (AZD6244): A selective, non-ATP competitive MEK1/2 inhibitor that has also received FDA approval for treating specific conditions.[4][5][6]

Negative Control:

  • Vehicle Control (DMSO): Since MAP855 and other inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO), using DMSO alone at the same final concentration as the treated samples is a crucial negative control to account for any solvent effects.[7]

Quantitative Data Summary

The following table summarizes the in vitro potency of MAP855 and the selected positive control inhibitors against MEK1/2 and their effect on pERK in cellular assays.

InhibitorTargetIC50 (MEK1)IC50 (MEK2)pERK EC50 (Cell-based)Reference
MAP855 MEK1/23 nM (cascade)3 nM (cascade)5 nM (A375 cells)[1]
Trametinib MEK1/20.7 nM0.9 nM~1-10 nM (various cell lines)[8]
Selumetinib MEK1/214 nM-~10-100 nM (various cell lines)[8][9]

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity in vitro. EC50 values represent the concentration required to achieve 50% of the maximal effect in a cell-based assay. Lower values indicate higher potency.

Experimental Protocols

Western Blotting for pERK and Total ERK

This method is used to quantify the levels of pERK and total ERK in cell lysates following treatment with inhibitors.

Materials:

  • Cell line of interest (e.g., A375 melanoma cells)

  • MAP855, Trametinib, Selumetinib (stock solutions in DMSO)

  • Vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit or Mouse anti-total ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal pERK levels. Treat cells with various concentrations of MAP855, trametinib, selumetinib, or vehicle (DMSO) for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Immunofluorescence for pERK Localization

This technique allows for the visualization of pERK within cells and can provide qualitative and quantitative information on its inhibition.

Materials:

  • Cells cultured on glass coverslips

  • MAP855, Trametinib, Selumetinib (stock solutions in DMSO)

  • Vehicle (DMSO)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with inhibitors or vehicle as described for Western blotting.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the pERK primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.

  • Imaging and Analysis: Visualize and capture images using a fluorescence microscope. The intensity of the pERK signal can be quantified using image analysis software.

Visualizing the Validation Framework

To further clarify the concepts and workflows, the following diagrams are provided.

pERK_Signaling_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 pERK1/2 pERK1/2 (Active) ERK1/2->pERK1/2 Transcription Factors Transcription Factors pERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression MAP855 MAP855 MAP855->MEK1/2

Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by MAP855.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_if Immunofluorescence Seed Cells Seed Cells Treat with Inhibitors Treat with: - MAP855 - Trametinib - Selumetinib - Vehicle (DMSO) Seed Cells->Treat with Inhibitors Cell Lysis Cell Lysis Treat with Inhibitors->Cell Lysis Fixation & Permeabilization Fixation & Permeabilization Treat with Inhibitors->Fixation & Permeabilization Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblot for pERK & Total ERK SDS-PAGE & Transfer->Immunoblotting Quantification Densitometry Analysis Immunoblotting->Quantification Immunostaining Immunostaining for pERK Fixation & Permeabilization->Immunostaining Microscopy Microscopy Immunostaining->Microscopy Image Analysis Image Analysis Microscopy->Image Analysis

Caption: Experimental workflow for validating pERK inhibition.

Logical_Validation Hypothesis MAP855 inhibits pERK Experiment Treat cells with MAP855 and controls Hypothesis->Experiment Positive_Controls Positive Controls: Trametinib, Selumetinib (pERK should decrease) Experiment->Positive_Controls Negative_Control Negative Control: Vehicle (DMSO) (pERK should not change) Experiment->Negative_Control MAP855_Treatment MAP855 Treatment (pERK should decrease) Experiment->MAP855_Treatment Outcome Compare pERK levels (Western Blot / IF) Positive_Controls->Outcome Negative_Control->Outcome MAP855_Treatment->Outcome Validation Validation: MAP855 is a pERK inhibitor Outcome->Validation if pERK decreases similarly to positive controls Invalidation Invalidation: MAP855 is not a pERK inhibitor Outcome->Invalidation if pERK does not decrease

Caption: Logical framework for validating MAP855-mediated pERK inhibition.

References

Safety Operating Guide

Navigating Chemical Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of scientific research and drug development, the safe management and disposal of chemical waste are paramount. While specific disposal protocols for every named compound may not be readily available, a comprehensive understanding of general laboratory chemical waste procedures ensures a safe and compliant workspace. This guide provides essential information on the proper handling and disposal of chemical waste, adhering to best practices for laboratory safety.

Step 1: Identifying and Classifying Chemical Waste

The initial and most crucial step in proper waste management is determining whether a chemical is a "waste" and if it possesses hazardous characteristics. A chemical is generally considered waste if it is expired, no longer needed, a byproduct of a reaction, or if it is in an unlabeled container.[1]

A chemical waste is classified as hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA)[2][3]:

CharacteristicDescriptionExamples
Ignitability Includes liquids with a flash point below 140°F (60°C), solids that can spontaneously combust, and ignitable compressed gases.[4]Acetone, Ethanol, Benzene
Corrosivity Pertains to aqueous solutions with a pH of 2 or less (acidic) or 12.5 or more (basic).[4]Concentrated Hydrochloric Acid, Sodium Hydroxide
Reactivity Describes substances that are unstable, undergo violent reactions with water, can release toxic gases, or have the potential to detonate or explode under standard conditions.[4]Sodium metal, dry Picric Acid
Toxicity Refers to waste that can be harmful or fatal if ingested or absorbed. The EPA provides specific lists of toxic chemicals, known as the P-list and U-list.[4][5]Benzene, Aniline, solutions containing Mercury[5]

The EPA also categorizes hazardous wastes into specific lists:

  • F-List: Wastes from common industrial and manufacturing processes.[2][4]

  • K-List: Wastes from specific industrial sectors.[2][4]

  • P-List and U-List: Unused commercial chemical products designated for disposal.[2][4]

Step 2: Proper Segregation of Waste

To prevent dangerous chemical reactions, it is imperative to segregate waste streams.[6][7] Never mix incompatible chemicals.[8] Key segregation practices include:

  • Storing acids and bases in separate containers.[7]

  • Keeping oxidizing agents away from organic compounds and reducing agents.[7]

  • Separating halogenated from non-halogenated organic solvents.[9]

  • Storing water-reactive chemicals in a dry environment, away from any aqueous solutions.[7]

  • Collecting waste that contains heavy metals in a designated container.[9]

Step 3: Safe Storage and Accurate Labeling

Adherence to proper storage and labeling protocols is essential for safety and regulatory compliance.

Storage Guidelines:

  • Always use containers that are chemically compatible with the waste they are intended to hold.[6][8]

  • Waste containers must be kept securely sealed, only to be opened when adding more waste.[8][10]

  • For liquid waste, utilize secondary containment to mitigate spills.[8][11]

  • Establish a designated "Satellite Accumulation Area" (SAA) for the storage of hazardous waste at or near its point of generation.[7][10]

  • The volume of hazardous waste in an SAA should not exceed 55 gallons, and for acutely hazardous (P-listed) waste, the limit is one quart.[10][11]

Labeling Instructions:

  • Every waste container must be clearly marked with the words "Hazardous Waste."

  • The label should list the full chemical names of the contents, along with the approximate percentage of each component.[8]

  • It is important to note the date when the first of the waste was added to the container.[10]

Step 4: Final Disposal Procedures

Hazardous chemicals must never be poured down the drain, discarded in regular trash, or allowed to evaporate.[8][11] The disposal of all hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.[11][12]

Disposal Protocol:

  • Schedule a Pickup: When a waste container is full, or as you approach the designated accumulation time limit, contact your institution's EHS office to arrange for a waste pickup.[8]

  • Maintain Records: Keep detailed records of all hazardous waste that is generated and subsequently disposed of.

  • Disposing of Empty Containers: A container that previously held hazardous waste must be triple-rinsed with an appropriate solvent before it can be considered for disposal as regular trash. The collected rinsate is to be treated as hazardous waste.[11][13] Any labels on the empty container should be defaced or removed.[8][11]

Visual Guide to Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

Chemical_Waste_Disposal_Workflow cluster_0 Step 1: Identification cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Disposal start Chemical Substance for Disposal is_waste Is it a waste material? start->is_waste is_hazardous Is the waste hazardous? (Ignitable, Corrosive, Reactive, Toxic) is_waste->is_hazardous Yes non_hazardous Non-Hazardous Waste is_waste->non_hazardous No (Return to inventory) is_hazardous->non_hazardous No hazardous Hazardous Waste is_hazardous->hazardous Yes disposal_decision Select Disposal Route non_hazardous->disposal_decision segregate Segregate by Hazard Class (e.g., Acids, Bases, Solvents) hazardous->segregate store Store in Labeled, Compatible Container in Secondary Containment segregate->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup sewer_disposal Sanitary Sewer (If permitted by EHS) disposal_decision->sewer_disposal Liquid trash_disposal Regular Trash disposal_decision->trash_disposal Solid end Disposal Complete sewer_disposal->end trash_disposal->end ehs_pickup->end

Caption: A workflow for the identification, segregation, and disposal of laboratory chemical waste.

References

Navigating the Unknown: A Safety and Handling Guide for the Research Chemical WAY-855

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling of novel compounds is paramount. This guide provides essential safety and logistical information for the research chemical WAY-855, emphasizing a cautious approach due to the limited availability of comprehensive safety and toxicological data.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided below. This information is fundamental for accurate experimental planning and record-keeping.

PropertyValue
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
CAS Number 482373-29-5[1]

Personal Protective Equipment (PPE)

Given the unknown nature of this compound's biological effects, a comprehensive PPE strategy is essential to prevent accidental exposure through inhalation, skin contact, or ingestion.

Recommended PPE for Handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and consider double-gloving, especially when handling the pure compound or concentrated solutions.

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be worn.

  • Respiratory Protection: When handling the solid compound or when there is a potential for aerosol generation, a properly fitted respirator (e.g., an N95 or higher) is recommended. All work with the solid form should be conducted in a certified chemical fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures:

  • Receiving and Unpacking:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Unpack the compound in a designated area, preferably within a chemical fume hood.

    • Verify that the container is properly labeled and sealed.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage container should be clearly labeled with the compound name, CAS number, and any known hazards.

    • Restrict access to authorized personnel only.

  • Weighing and Solution Preparation:

    • All weighing of the solid compound must be performed in a chemical fume hood or a containment device (e.g., a glove box).

    • Use appropriate tools to handle the solid, minimizing the creation of dust.

    • Prepare solutions in the fume hood, adding the solvent to the pre-weighed compound slowly to avoid splashing.

  • Experimental Use:

    • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Keep containers closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Contingency Plan for Spills and Exposure:

    • Spills: In case of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material, and decontaminate the area. For large spills, follow your institution's emergency procedures. All spill cleanup materials should be disposed of as hazardous waste.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All materials that have come into contact with this compound, including unused compound, solutions, contaminated PPE, and labware, should be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a compatible, sealed, and clearly labeled waste container.

  • Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Visualizing Safe Handling and Risk Management

To further aid in the safe handling of this compound, the following diagrams illustrate a typical experimental workflow and the fundamental principles of chemical safety.

Experimental_Workflow_for_WAY_855 Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receive & Inspect Package Unpack Unpack in Fume Hood Receipt->Unpack Store Secure Storage Unpack->Store Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment in Fume Hood Dissolve->Experiment Waste_Collection Collect Contaminated Waste Experiment->Waste_Collection Disposal Dispose via Hazardous Waste Program Waste_Collection->Disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Hierarchy_of_Controls Hierarchy of Controls for Chemical Exposure Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for managing laboratory hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY-855
Reactant of Route 2
Reactant of Route 2
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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